SPDP-PEG36-NHS ester
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C87H161N3O41S2/c91-83(7-82-132-133-84-3-1-2-8-89-84)88-9-11-96-13-15-98-17-19-100-21-23-102-25-27-104-29-31-106-33-35-108-37-39-110-41-43-112-45-47-114-49-51-116-53-55-118-57-59-120-61-63-122-65-67-124-69-71-126-73-75-128-77-79-130-81-80-129-78-76-127-74-72-125-70-68-123-66-64-121-62-60-119-58-56-117-54-52-115-50-48-113-46-44-111-42-40-109-38-36-107-34-32-105-30-28-103-26-24-101-22-20-99-18-16-97-14-12-95-10-6-87(94)131-90-85(92)4-5-86(90)93/h1-3,8H,4-7,9-82H2,(H,88,91) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABNPFOTLJRLAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C87H161N3O41S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1969.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to SPDP-PEG36-NHS Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of SPDP-PEG36-NHS ester, a versatile heterobifunctional crosslinker. It is designed to equip researchers, scientists, and professionals in drug development with the essential knowledge to effectively utilize this reagent in their work, particularly in the fields of bioconjugation, diagnostics, and the creation of antibody-drug conjugates (ADCs).
Introduction to this compound
This compound is a sophisticated chemical tool that facilitates the covalent linkage of two different biomolecules. It is characterized by three key components:
-
N-hydroxysuccinimide (NHS) ester: An amine-reactive group that forms stable amide bonds with primary amines, such as the lysine residues found on proteins and antibodies.
-
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): A thiol-reactive group that forms a cleavable disulfide bond with sulfhydryl groups, such as those found in cysteine residues.
-
Polyethylene glycol (PEG) spacer (36 units): A long, hydrophilic PEG chain that enhances the solubility and stability of the crosslinker and the resulting conjugate, reduces aggregation, and can minimize immunogenic responses.[1][]
The heterobifunctional nature of this crosslinker allows for controlled, sequential conjugation, making it an invaluable reagent for constructing complex biomolecular architectures. Its primary application lies in the development of ADCs, where it serves as the linker between a monoclonal antibody and a cytotoxic drug.[3][4]
Physicochemical Properties and Specifications
The key physicochemical properties of this compound are summarized in the table below. These specifications are critical for accurate calculations in experimental design.
| Property | Value | Reference(s) |
| Molecular Weight | 1969.33 g/mol | [] |
| Chemical Formula | C87H161N3O41S2 | |
| CAS Number | 924280-65-9 | |
| Purity | Typically >90% (Note: NHS esters can degrade over time with exposure to moisture) | |
| Spacer Arm Length | ~137.8 Å (115 atoms) | |
| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited aqueous solubility. | |
| Storage | Store at -20°C, protected from moisture. Allow to reach room temperature before opening. |
Reaction Chemistry and Mechanism
The utility of this compound lies in its two distinct reactive moieties that target different functional groups.
Amine-Reactive NHS Ester Chemistry
The NHS ester reacts with primary amines (e.g., the ε-amino group of lysine residues) to form a stable amide bond. This reaction is most efficient at a pH range of 7-8. The rate of hydrolysis of the NHS ester increases with higher pH; the half-life is several hours at pH 7 but less than 10 minutes at pH 9.
Thiol-Reactive SPDP Chemistry
The 2-pyridyldithio group of the SPDP moiety reacts with free sulfhydryl groups (e.g., from cysteine residues) to form a disulfide bond. This reaction also proceeds optimally at a pH of 7-8 and results in the release of pyridine-2-thione, which can be quantified spectrophotometrically at 343 nm to monitor the reaction progress.
Cleavage of the Disulfide Bond
A key feature of the SPDP linker is the cleavability of the disulfide bond under reducing conditions. This is particularly important for ADCs, where the cytotoxic payload needs to be released within the target cell. Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). The cleavage can be performed efficiently at pH 7-9. For selective cleavage without affecting native protein disulfide bonds, a lower pH of 4.5 is often used with 25 mM DTT. The intracellular environment, rich in glutathione, can also facilitate the cleavage of the disulfide bond.
Experimental Protocols
The following are detailed protocols for the use of this compound in bioconjugation.
General Considerations
-
Buffer Selection: Use amine-free and thiol-free buffers for conjugation reactions, such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0. Avoid buffers containing Tris or glycine.
-
Reagent Preparation: this compound has limited aqueous solubility and should be dissolved in an organic solvent like DMSO or DMF immediately before use to create a stock solution. Do not prepare aqueous stock solutions for storage due to the hydrolysis of the NHS ester.
Protocol for Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of two proteins, one with available amines and the other with available sulfhydryls.
Materials:
-
This compound
-
Protein A (with primary amines)
-
Protein B (with free sulfhydryls)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Preparation of Protein A: Dissolve Protein A in the conjugation buffer to a concentration of 1-5 mg/mL.
-
Preparation of this compound Stock Solution: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 20 mM.
-
Modification of Protein A: Add a 20-fold molar excess of the this compound stock solution to the Protein A solution. Incubate for 30-60 minutes at room temperature.
-
Purification of Modified Protein A: Remove excess, unreacted crosslinker using a desalting column equilibrated with the conjugation buffer.
-
Conjugation to Protein B: Add the purified, SPDP-modified Protein A to a solution of Protein B (in conjugation buffer). The molar ratio of Protein A to Protein B should be optimized for the specific application.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification of the Conjugate: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to separate the conjugate from unreacted proteins.
Protocol for Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines the steps for creating an ADC by linking a cytotoxic drug (with a free sulfhydryl group) to an antibody.
Materials:
-
Antibody (e.g., IgG)
-
Cytotoxic drug with a free sulfhydryl group
-
This compound
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody in the conjugation buffer at a concentration of 2-10 mg/mL.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Antibody Modification: Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. Incubate for 1 hour at room temperature.
-
Purification of Modified Antibody: Remove excess crosslinker using a desalting column equilibrated with the conjugation buffer.
-
Drug Conjugation: Add the sulfhydryl-containing drug to the purified, SPDP-modified antibody. The molar ratio of drug to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purification of ADC: Purify the ADC using a suitable method, such as hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC), to remove unconjugated drug and antibody.
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving this compound.
References
The Role of SPDP-PEG36-NHS Ester in Bioconjugation: An In-depth Technical Guide
This technical guide provides a comprehensive overview of SPDP-PEG36-NHS ester, a heterobifunctional crosslinker, for researchers, scientists, and drug development professionals. It details the reagent's core properties, mechanism of action, and key applications, with a focus on practical experimental design and data interpretation.
Introduction to this compound
This compound is a high-performance chemical crosslinker used to covalently link two different molecules, a process known as bioconjugation. Its structure is defined by three key components:
-
N-hydroxysuccinimide (NHS) ester: An amine-reactive group that forms a stable amide bond with primary amines (e.g., the side chain of lysine residues in proteins).
-
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): A sulfhydryl-reactive group that forms a cleavable disulfide bond with thiol groups (e.g., the side chain of cysteine residues).
-
Polyethylene Glycol (PEG)36: A long, hydrophilic 36-unit PEG chain that acts as a spacer arm.
This heterobifunctional nature allows for specific, controlled, two-step conjugation reactions. The extensive PEG spacer is crucial, as it increases the water solubility of the crosslinker and the resulting conjugate, reduces the potential for aggregation, and minimizes steric hindrance between the conjugated molecules.[1][2][3] These properties make it an invaluable tool in the development of antibody-drug conjugates (ADCs), diagnostic assays, and novel biomaterials.[4][5]
Core Properties and Specifications
The physicochemical properties of this compound are critical for designing and troubleshooting bioconjugation experiments. Key quantitative data are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | ~1969.33 g/mol | |
| Chemical Formula | C₈₇H₁₆₁N₃O₄₁S₂ | |
| Spacer Arm Length | ~137.8 Å (115 atoms) | |
| Reactive Ends | NHS ester (amine-reactive); Pyridyldithiol (sulfhydryl-reactive) | |
| Cleavability | Disulfide bond is cleavable by reducing agents (e.g., DTT) | |
| Solubility | Soluble in organic solvents (DMSO, DMF); limited aqueous solubility |
Mechanism of Bioconjugation
The use of this compound involves a sequential, two-step reaction pathway that provides high specificity and control over the final conjugate.
Step 1: Amine Modification: The NHS ester group reacts with primary amines on the first biomolecule (Molecule A, e.g., an antibody) to form a stable amide bond. This reaction is most efficient at a pH range of 7.2 to 8.5.
Step 2: Sulfhydryl Conjugation: The pyridyldithio group on the now-modified Molecule A reacts with a free sulfhydryl group on the second biomolecule (Molecule B, e.g., a thiolated drug). This reaction forms a new disulfide bond, linking the two molecules, and releases pyridine-2-thione. The release of this byproduct can be monitored spectrophotometrically by measuring the increase in absorbance at 343 nm, allowing for real-time quantification of the conjugation reaction.
References
The Fulcrum of Reversibility: A Technical Guide to Cleavable Disulfide Bonds in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of biological research and therapeutic development, the ability to control molecular interactions with precision is paramount. Among the chemical tools available, the cleavable disulfide bond stands out for its unique blend of stability and controlled reversibility. Formed by the oxidation of two thiol groups, typically from cysteine residues, the disulfide bond (S-S) is a covalent linkage critical to the structure and function of many proteins.[1] What makes this bond particularly valuable in a research context is its susceptibility to cleavage under reducing conditions, a state prevalent within the intracellular environment.[2][3] This guide provides an in-depth exploration of the applications of cleavable disulfide bonds, offering quantitative data, detailed experimental protocols, and visual workflows to empower researchers in leveraging this versatile chemical tool.
Core Applications of Cleavable Disulfide Bonds
The conditional lability of disulfide bonds has been exploited across a spectrum of research applications, most notably in drug delivery, proteomics, and bioconjugation.
Redox-Responsive Drug Delivery
The significant concentration gradient of glutathione (GSH), a key intracellular reducing agent, between the extracellular (micromolar) and intracellular (millimolar) environments forms the basis for redox-responsive drug delivery systems.[3][] Disulfide bonds are engineered into drug delivery vehicles, such as antibody-drug conjugates (ADCs) and nanoparticles, to remain stable in the bloodstream and selectively release their therapeutic payload upon entering the reducing environment of the target cell's cytoplasm. This strategy enhances the therapeutic index of potent drugs by minimizing off-target toxicity.
Proteomics and Protein Structure Analysis
In proteomics, cleavable disulfide bonds are instrumental in identifying and characterizing protein-protein interactions and elucidating protein structure. Techniques like diagonal electrophoresis and affinity chromatography utilize the reversible nature of disulfide linkages to isolate and identify interacting proteins or peptides that are covalently linked through disulfide bonds. This is crucial for understanding the quaternary structure of proteins and the composition of protein complexes.
Bioconjugation and Biosensing
Disulfide bonds serve as versatile linkers in bioconjugation, enabling the attachment of molecules such as fluorescent probes, imaging agents, and therapeutic payloads to proteins and other biomolecules. The ability to cleave these bonds allows for the controlled release of the conjugated molecule under specific conditions. Furthermore, disulfide bond cleavage is a mechanism employed in the design of biosensors for the detection of thiols, which are important biomarkers in various physiological and pathological processes.
Quantitative Data on Disulfide Bond Cleavage
The efficiency and kinetics of disulfide bond cleavage are critical parameters in the design of responsive systems. The following tables summarize key quantitative data related to the cellular redox environment and drug release from disulfide-linked systems.
| Parameter | Extracellular/Plasma | Cytoplasm/Intracellular | Endosome/Lysosome | Reference |
| Glutathione (GSH) Concentration | ~2-20 µM | ~1-10 mM | Low/Oxidizing | |
| Redox Potential | Oxidizing | Reducing | Oxidizing |
Table 1: Glutathione Concentrations and Redox Potentials in Different Cellular Environments. This table highlights the significant difference in reducing potential between the extracellular space and the cytoplasm, which is the primary driver for disulfide bond cleavage in intracellular drug delivery. The endosomal and lysosomal compartments are generally considered more oxidizing, which can limit the cleavage of disulfide bonds within these organelles.
| Drug Delivery System | Disulfide Linker Type | Reducing Agent (Concentration) | Drug Release Profile | Reference |
| Paclitaxel-loaded Nanoparticles | Disulfide-bridged thiolated polymers | 10 mM GSH | ~95% release in the presence of GSH | |
| Doxorubicin-loaded Nanoassemblies | Disulfide cross-linked nanogels | 10 mM GSH | >80% release after 24 hours | |
| Camptothecin-Oleic Acid Prodrugs | ETCSS and ACSS linkers | DTT > Cysteine ≈ Glutathione | Release rate dependent on thiol agent | |
| SN38 Prodrug Nanoassemblies | Disulfide bond-based prodrug | High GSH | Sustained, reduction-triggered release |
Table 2: In Vitro Drug Release from Disulfide-Linked Nanoparticles. This table provides examples of the drug release kinetics from various nanoparticle formulations incorporating disulfide bonds. The release is consistently shown to be significantly enhanced in the presence of millimolar concentrations of glutathione, mimicking the intracellular environment.
Key Experimental Protocols
This section provides detailed methodologies for common experimental procedures involving cleavable disulfide bonds.
Protocol 1: Protein-Protein Conjugation using SPDP Crosslinker
This protocol describes the heterobifunctional crosslinking of two proteins using N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP).
Materials:
-
Protein A (to be modified with SPDP)
-
Protein B (containing a free sulfhydryl group)
-
SPDP (or Sulfo-LC-SPDP for aqueous solutions)
-
Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
EDTA
-
DMSO or DMF (for non-sulfonated SPDP)
-
Dithiothreitol (DTT)
-
Desalting columns
Procedure:
-
Preparation of SPDP Solution:
-
Equilibrate the SPDP reagent to room temperature.
-
Prepare a 20 mM solution of SPDP immediately before use. For SPDP, dissolve 2 mg in 320 µL of DMSO or DMF. For Sulfo-LC-SPDP, dissolve 2 mg in 200 µL of ultrapure water.
-
-
Modification of Protein A with SPDP:
-
Dissolve Protein A (2-5 mg) in 1.0 mL of PBS with 1 mM EDTA.
-
Add 25 µL of the 20 mM SPDP solution to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, non-reacted SPDP using a desalting column equilibrated with PBS-EDTA.
-
-
Optional: Reduction of SPDP-modified Protein A to generate a free thiol:
-
To create a sulfhydryl-modified protein, the pyridyldithiol group can be reduced.
-
Prepare a 150 mM DTT solution (23 mg in 1 mL of acetate buffer or PBS-EDTA).
-
Add 0.5 mL of the DTT solution per 1 mL of SPDP-modified protein solution (final DTT concentration of 50 mM).
-
Incubate for 30 minutes at room temperature.
-
Remove excess DTT using a desalting column equilibrated with PBS-EDTA.
-
-
Conjugation of SPDP-modified Protein A to Sulfhydryl-containing Protein B:
-
Mix the SPDP-modified Protein A with Protein B (containing a free sulfhydryl group) in PBS-EDTA.
-
The molar ratio of the two proteins should be optimized for the specific application.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
-
Purification of the Conjugate:
-
Purify the resulting protein-protein conjugate from unreacted proteins using size-exclusion chromatography or other appropriate purification methods.
-
Protocol 2: Diagonal Electrophoresis for Identification of Disulfide-Linked Peptides
This protocol outlines the steps for identifying peptides linked by disulfide bonds within a protein digest.
Materials:
-
Protein sample
-
Proteolytic enzyme (e.g., trypsin)
-
Urea
-
Performic acid
-
2D gel electrophoresis equipment
-
Staining solution (e.g., Coomassie Brilliant Blue)
Procedure:
-
Protein Digestion:
-
Denature the protein sample in a buffer containing urea.
-
Digest the protein into smaller peptide fragments using a specific protease like trypsin.
-
-
First Dimension Electrophoresis:
-
Apply the peptide digest to the corner of a polyacrylamide gel.
-
Perform electrophoresis in the first dimension (e.g., left to right). This separates the peptides based on their mass-to-charge ratio.
-
-
In-Gel Disulfide Bond Cleavage:
-
After the first dimension run, expose the entire gel to performic acid vapor. This will cleave all the disulfide bonds within the peptides.
-
-
Second Dimension Electrophoresis:
-
Rotate the gel 90 degrees.
-
Perform electrophoresis in the second dimension (e.g., top to bottom) under the same conditions as the first dimension.
-
-
Analysis:
-
Stain the gel to visualize the peptide spots.
-
Peptides that were not part of a disulfide-linked complex will have the same mobility in both dimensions and will form a diagonal line on the gel.
-
Peptides that were originally linked by a disulfide bond will have a different mobility in the second dimension after cleavage and will appear as off-diagonal spots. These off-diagonal spots can be excised and analyzed by mass spectrometry to identify the disulfide-linked peptides.
-
Protocol 3: Disulfide Affinity Chromatography
This protocol describes the purification of thiol-containing molecules using a resin with immobilized disulfide groups.
Materials:
-
Thiol-containing sample (e.g., a protein with a free cysteine)
-
Activated thiol-sepharose resin (or similar)
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., Binding/Wash Buffer containing 10-20 mM DTT or β-mercaptoethanol)
-
Chromatography column
Procedure:
-
Column Preparation:
-
Pack a chromatography column with the activated thiol-sepharose resin.
-
Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Application:
-
Dissolve the thiol-containing sample in the Binding/Wash Buffer.
-
Apply the sample to the equilibrated column. The thiol groups in the sample will form disulfide bonds with the activated resin, leading to its immobilization.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound molecules.
-
-
Elution:
-
Elute the bound molecule by applying the Elution Buffer containing a reducing agent (DTT or β-mercaptoethanol). The reducing agent will cleave the disulfide bond between the molecule and the resin, releasing the purified molecule.
-
Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).
-
-
Analysis:
-
Analyze the collected fractions for the presence of the purified molecule using techniques like SDS-PAGE or western blotting.
-
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts related to the application of cleavable disulfide bonds.
Caption: Workflow for redox-responsive drug delivery using a disulfide-linked ADC.
Caption: Experimental workflow for diagonal electrophoresis to identify disulfide-linked peptides.
Caption: Logical relationship in bioconjugation using a cleavable disulfide linker.
Conclusion
Cleavable disulfide bonds represent a powerful and versatile tool in the modern researcher's arsenal. Their unique sensitivity to the intracellular reducing environment has paved the way for innovative solutions in targeted drug delivery, proteomics, and bioconjugation. By understanding the fundamental principles, quantitative parameters, and experimental protocols outlined in this guide, researchers can effectively harness the power of disulfide chemistry to advance their scientific discoveries and develop next-generation therapeutics.
References
The Unseen Advantage: A Technical Guide to Long PEG Spacers in Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation and targeted therapeutics, the linker molecule is often the unsung hero, silently dictating the efficacy, safety, and pharmacokinetic profile of a conjugate. Among the various linker technologies, the use of Polyethylene Glycol (PEG) spacers has become a cornerstone, with a growing body of evidence highlighting the significant advantages of employing longer PEG chains. This in-depth technical guide explores the multifaceted benefits of long PEG spacers in crosslinkers, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the rational design of next-generation bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Benefits of Long PEG Spacers: Beyond a Simple Bridge
The incorporation of a long, flexible, and hydrophilic PEG spacer within a crosslinker architecture imparts a cascade of beneficial effects on the resulting bioconjugate. These advantages stem from the fundamental physicochemical properties of the PEG chain, which can mitigate the challenges often associated with conjugating complex biomolecules and hydrophobic payloads.
Enhanced Solubility and Reduced Aggregation
A primary challenge in the development of bioconjugates, particularly ADCs with high drug-to-antibody ratios (DARs), is the propensity for aggregation driven by the hydrophobic nature of many cytotoxic payloads. Long PEG spacers act as a hydrophilic shield, effectively encapsulating the hydrophobic drug and preventing intermolecular interactions that lead to aggregation.[1][2] This improved solubility is critical for manufacturability, stability, and the overall safety profile of the therapeutic.[3]
Improved Pharmacokinetics
One of the most significant advantages of utilizing long PEG spacers is the profound improvement in the pharmacokinetic (PK) profile of the bioconjugate.[1] The PEG chain creates a hydration shell, increasing the hydrodynamic radius of the molecule.[4] This increased size leads to:
-
Reduced Renal Clearance: The larger hydrodynamic volume slows the rate of filtration by the kidneys, prolonging the circulation time of the conjugate.
-
Slower Plasma Clearance: ADCs and other bioconjugates with long PEG linkers consistently demonstrate slower clearance rates compared to their non-PEGylated or short-PEG counterparts.
-
Increased Overall Exposure (AUC): The extended circulation half-life results in a greater area under the plasma concentration-time curve (AUC), allowing for more sustained exposure of the target tissue to the therapeutic agent.
Attenuated Immunogenicity
The "stealth" properties conferred by long PEG chains can reduce the immunogenicity of the bioconjugate. By masking potential epitopes on the protein or the payload, the PEG spacer can diminish recognition by the immune system, lowering the risk of eliciting an anti-drug antibody (ADA) response. However, it is important to note that the PEG moiety itself can be immunogenic, and the length of the PEG chain can influence the anti-PEG immune response.
Optimal Spacing for Biological Activity
The length of the PEG spacer provides critical spatial separation between the conjugated molecules. This can be crucial for:
-
Maintaining Protein Function: By preventing the payload from sterically hindering the binding site of an antibody or the active site of an enzyme, a long PEG spacer can help preserve the biological activity of the protein component.
-
Facilitating Ternary Complex Formation in PROTACs: In the case of PROTACs, the length and flexibility of the linker are paramount for achieving the correct orientation and proximity between the target protein and the E3 ligase, which is essential for efficient ubiquitination and degradation.
-
Enhancing Receptor Binding: In some contexts, a longer PEG spacer can increase the flexibility and mobility of a targeting ligand, leading to improved binding efficiency to its receptor.
Quantitative Impact of Long PEG Spacers
The advantages of long PEG spacers are not merely qualitative. Numerous studies have provided quantitative data demonstrating their impact on the performance of bioconjugates. The following tables summarize key findings from comparative studies.
Pharmacokinetic Parameters
The length of the PEG spacer has a direct and measurable impact on the pharmacokinetic profile of ADCs. As the PEG chain length increases, a corresponding decrease in clearance and an increase in overall exposure are generally observed, often plateauing at a certain PEG length.
| ADC Construct (DAR 8) | PEG Chain Length | Clearance (mL/day/kg) | Exposure (AUC, µg*day/mL) | Reference |
| Glucuronide-MMAE | None | ~30 | ~50 | |
| Glucuronide-MMAE | PEG2 | ~25 | ~60 | |
| Glucuronide-MMAE | PEG4 | ~20 | ~80 | |
| Glucuronide-MMAE | PEG8 | ~10 | ~150 | |
| Glucuronide-MMAE | PEG12 | ~10 | ~150 | |
| Glucuronide-MMAE | PEG24 | ~9 | ~160 |
Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics. Data adapted from a study optimizing a glucuronide-MMAE linker, demonstrating a significant improvement in clearance and exposure with increasing PEG length, plateauing around 8 PEG units.
In Vitro Cytotoxicity
While improving pharmacokinetics, long PEG spacers can sometimes lead to a modest reduction in immediate in vitro cytotoxicity due to steric hindrance, which may delay the interaction of the payload with its intracellular target.
| Affibody-Drug Conjugate | PEG Chain Length (kDa) | In Vitro Cytotoxicity (IC50, nM) | Fold Reduction in Cytotoxicity | Reference |
| Affibody-MMAE | 0 | 5.0 | 1.0 | |
| Affibody-MMAE | 4 | 22.5 | 4.5 | |
| Affibody-MMAE | 10 | 110.0 | 22.0 |
Table 2: Effect of PEG Spacer Length on In Vitro Cytotoxicity. Data from a study on affibody-based drug conjugates showing a decrease in in vitro potency with longer PEG chains.
Receptor Binding Affinity
The length of the PEG spacer can also influence the binding affinity of a targeting ligand to its receptor. While longer PEGs can sometimes lead to decreased affinity due to steric hindrance, in other cases, an optimal length can be found that balances flexibility and accessibility.
| Conjugate | PEG Spacer Length (n) | Receptor Binding Affinity (IC50, nM) | Reference |
| natGa-NOTA-PEGn-RM26 | 2 | 3.1 ± 0.2 | |
| natGa-NOTA-PEGn-RM26 | 3 | 3.9 ± 0.3 | |
| natGa-NOTA-PEGn-RM26 | 4 | 5.4 ± 0.4 | |
| natGa-NOTA-PEGn-RM26 | 6 | 5.8 ± 0.3 |
Table 3: Influence of PEG Spacer Length on Receptor Binding Affinity. A study on a 68Ga-labeled bombesin antagonist analog shows a slight decrease in binding affinity with increasing mini-PEG spacer length.
Experimental Protocols
Detailed methodologies are crucial for the successful design, synthesis, and evaluation of bioconjugates with long PEG spacers. The following sections provide representative protocols for key experiments.
Synthesis of a Heterobifunctional Long-Chain PEG Crosslinker (NHS-PEG24-Maleimide)
This protocol outlines a general approach for the synthesis of a long-chain heterobifunctional PEG crosslinker, which can be adapted for various PEG lengths.
Materials:
-
HO-PEG24-OH (or other desired length)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Maleimide-C2-acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Monofunctionalization of PEG with NHS ester:
-
Dissolve HO-PEG24-OH (1 eq) in anhydrous DCM.
-
Add DSC (1.2 eq) and TEA (1.2 eq).
-
Stir the reaction at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mono-NHS-activated PEG by silica gel column chromatography.
-
-
Coupling with Maleimide-C2-acid:
-
Dissolve the purified mono-NHS-activated PEG (1 eq) and Maleimide-C2-acid (1.1 eq) in anhydrous DMF.
-
Add DCC (1.1 eq) and NHS (0.1 eq).
-
Stir the reaction at room temperature for 48 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Precipitate the product by adding the filtrate to cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the final product, NHS-PEG24-Maleimide, under vacuum.
-
Measurement of Protein Aggregation by Size Exclusion Chromatography (SEC)
SEC is a fundamental technique to assess the level of aggregation in a bioconjugate sample.
Materials:
-
Purified bioconjugate sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer.
Procedure:
-
Sample Preparation:
-
Dilute the bioconjugate sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatography:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Inject a defined volume of the prepared sample (e.g., 20 µL).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their retention times (aggregates elute earlier).
-
Integrate the peak areas to calculate the percentage of monomer and aggregates in the sample.
-
Detection of Anti-PEG Antibodies by ELISA
This protocol describes a competitive ELISA for the detection of anti-PEG antibodies in serum samples.
Materials:
-
96-well microplate coated with a PEG-protein conjugate (e.g., mPEG-BSA)
-
Serum samples to be tested
-
Anti-PEG antibody standard
-
HRP-conjugated anti-species IgG (e.g., anti-human IgG-HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
TMB substrate solution
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Blocking:
-
Block the PEG-coated microplate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample Incubation:
-
Prepare serial dilutions of the serum samples and the anti-PEG antibody standard in blocking buffer.
-
Add the diluted samples and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection Antibody Incubation:
-
Add the HRP-conjugated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the anti-PEG antibody standards.
-
Determine the concentration of anti-PEG antibodies in the serum samples by interpolating their absorbance values on the standard curve.
-
In Vivo Efficacy Study of an ADC in a Xenograft Model
This protocol outlines a general workflow for evaluating the in vivo efficacy of an ADC in a tumor xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Tumor cells expressing the target antigen
-
ADC with a long PEG spacer
-
Vehicle control
-
Calipers for tumor measurement
-
Balance for weighing mice
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant a suspension of tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, ADC low dose, ADC high dose).
-
Administer the ADC or vehicle control intravenously (or via another appropriate route) at the specified doses and schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Data Analysis:
-
The study is typically terminated when the tumors in the control group reach a predetermined size or after a specified duration.
-
Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot the mean tumor volume over time for each group.
-
Calculate tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group.
-
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key processes where long PEG spacers play a critical role.
Caption: Mechanism of action for a PROTAC with a long PEG spacer.
Caption: Experimental workflow for evaluating ADCs with different PEG spacer lengths.
Caption: PROTAC targeting BTK for degradation in the BCR signaling pathway.
Conclusion
The strategic incorporation of long PEG spacers in crosslinkers offers a powerful and versatile approach to overcoming many of the challenges associated with the development of complex bioconjugates. By enhancing solubility, improving pharmacokinetic profiles, reducing immunogenicity, and providing optimal spatial orientation, long PEG linkers can significantly expand the therapeutic window of targeted therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers, enabling a more rational and data-driven approach to the design and optimization of next-generation biotherapeutics. As our understanding of the intricate interplay between linker chemistry and biological performance continues to evolve, the thoughtful application of long PEG spacers will undoubtedly remain a critical factor in the success of future drug development endeavors.
References
An In-Depth Technical Guide to SPDP-PEG36-NHS Ester for Antibody-Drug Conjugate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of SPDP-PEG36-NHS ester, a heterobifunctional crosslinker, in the synthesis of antibody-drug conjugates (ADCs). It covers the fundamental properties of the linker, detailed experimental protocols, and methods for the characterization of the resulting ADC.
Introduction to this compound
This compound is a versatile crosslinker integral to the design of modern ADCs. It comprises three key components:
-
N-hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines, such as the lysine residues present on the surface of monoclonal antibodies (mAbs), to form stable amide bonds.
-
Polyethylene Glycol (PEG) Spacer (36 units): The long, hydrophilic PEG chain enhances the solubility of the linker and the final ADC, which can be particularly beneficial when working with hydrophobic payloads.[1] This can help to prevent aggregation and improve the pharmacokinetic properties of the conjugate.
-
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This group contains a disulfide bond that is reactive towards sulfhydryl (thiol) groups. This disulfide bond is cleavable under the reducing conditions found within the intracellular environment of target cells.[2]
The combination of these features allows for the stable conjugation of a thiol-containing payload to an antibody and facilitates its subsequent release upon internalization into tumor cells.
Mechanism of Action
The therapeutic efficacy of an ADC synthesized with this compound relies on a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.
First, the ADC circulates in the bloodstream, where the stable linker is designed to keep the cytotoxic payload securely attached to the antibody, minimizing off-target toxicity.[3] The antibody component of the ADC then recognizes and binds to a specific antigen overexpressed on the surface of tumor cells.
Following binding, the ADC-antigen complex is internalized by the cell through endocytosis. The ADC is then trafficked to intracellular compartments, typically lysosomes. The reducing environment within the cell, which has a higher concentration of glutathione (GSH) than the bloodstream, facilitates the cleavage of the disulfide bond in the SPDP linker.[2] This cleavage releases the cytotoxic payload in its active form, allowing it to exert its cell-killing effect, for instance, by disrupting microtubule dynamics or causing DNA damage.[1]
Experimental Protocols
This section provides a generalized protocol for the synthesis and purification of an ADC using this compound.
Two-Step Conjugation Workflow
The synthesis of an ADC with this compound is typically a two-step process. The first step involves the modification of the antibody with the linker, followed by the conjugation of the thiol-containing payload.
Detailed Methodology
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Thiol-containing cytotoxic payload
-
Quenching reagent (e.g., Tris or glycine solution)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
-
Reaction buffers and solvents
Step 1: Antibody Modification
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS at pH 7.2-8.0.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid denaturation of the antibody.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.
-
Purification: Remove the excess, unreacted linker by SEC or TFF, exchanging the buffer to one suitable for the subsequent conjugation step (e.g., PBS, pH 7.0-7.5).
Step 2: Payload Conjugation
-
Payload Preparation: Dissolve the thiol-containing cytotoxic payload in a suitable organic solvent (e.g., DMSO).
-
Reaction: Add a 1.5- to 5-fold molar excess of the payload solution to the purified, linker-modified antibody.
-
Incubation: Incubate the reaction for 4-18 hours at room temperature or 4°C, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a thiol-containing reagent like N-acetylcysteine to react with any remaining pyridyldithio groups on the antibody.
-
Purification: Purify the ADC to remove unreacted payload, aggregated protein, and residual solvent. This is typically achieved using SEC, TFF, or hydrophobic interaction chromatography (HIC).
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety. Key parameters to evaluate include the drug-to-antibody ratio (DAR), purity, stability, and in vitro cytotoxicity.
Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that defines the average number of drug molecules conjugated to each antibody. It can be determined by several methods:
-
UV/Vis Spectroscopy: This method is based on the differential absorbance of the antibody (at 280 nm) and the payload at its specific maximum wavelength.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
-
Mass Spectrometry (MS): Both intact and reduced mass analysis can provide detailed information on the distribution of different DAR species.
Table 1: Illustrative Drug-to-Antibody Ratio (DAR) Data
| Parameter | Value |
| Average DAR | 3.5 - 4.5 |
| DAR Distribution | DAR0: <5%, DAR2: ~20%, DAR4: ~50%, DAR6: ~20%, DAR8: <5% |
| % Unconjugated Antibody | < 5% |
(Disclaimer: The data in this table is illustrative and may not be representative of all ADCs synthesized with this compound.)
Purity and Aggregation
Size-exclusion chromatography (SEC) is commonly used to assess the purity of the ADC and quantify the presence of high molecular weight species (aggregates) or fragments.
Table 2: Illustrative Purity and Aggregation Data
| Parameter | Specification |
| Monomer Purity | ≥ 95% |
| High Molecular Weight Species (Aggregates) | ≤ 5% |
| Low Molecular Weight Species (Fragments) | ≤ 1% |
(Disclaimer: The data in this table is illustrative.)
Plasma Stability
The stability of the linker in plasma is critical to prevent premature release of the payload. This is typically assessed by incubating the ADC in plasma from different species (e.g., human, mouse) and measuring the amount of intact ADC or released payload over time.
Table 3: Illustrative Plasma Stability Data
| Species | Half-life (t1/2) of Intact ADC |
| Human Plasma | > 100 hours |
| Mouse Plasma | ~72 hours |
(Disclaimer: The data in this table is illustrative.)
In Vitro Cytotoxicity
The potency of the ADC is evaluated using in vitro cytotoxicity assays on antigen-positive and antigen-negative cancer cell lines. The half-maximal inhibitory concentration (IC50) is determined to quantify the ADC's cell-killing activity.
Table 4: Illustrative In Vitro Cytotoxicity Data
| Cell Line | Antigen Expression | IC50 (ng/mL) |
| Cell Line A | High | 10 - 50 |
| Cell Line B | Medium | 100 - 500 |
| Cell Line C | Negative | > 10,000 |
(Disclaimer: The data in this table is illustrative.)
Signaling Pathways of Common Payloads
The cytotoxic payloads commonly used with disulfide linkers, such as maytansinoids (e.g., DM1, DM4) and auristatins (e.g., MMAE, MMAF), primarily target microtubule dynamics, leading to cell cycle arrest and apoptosis.
Maytansinoid Signaling Pathway
Maytansinoids bind to tubulin and inhibit microtubule polymerization, leading to a disruption of the mitotic spindle. This triggers the mitotic checkpoint, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis through caspase activation.
Auristatin Signaling Pathway
Auristatins, like maytansinoids, are potent anti-mitotic agents that inhibit tubulin polymerization. This disruption of the microtubule network leads to G2/M cell cycle arrest and subsequent apoptosis. Some studies suggest that auristatin-based ADCs can also act synergistically with inhibitors of the PI3K-AKT-mTOR signaling pathway.
References
An Introductory Guide to the Application of Heterobifunctional Crosslinkers
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are chemical reagents that possess two distinct reactive groups, enabling the covalent linkage of two different biomolecules with high specificity and control.[1][2] This defining characteristic allows for sequential or stepwise conjugation, a significant advantage over their homobifunctional counterparts which have identical reactive groups.[1][2] The ability to orchestrate a controlled, two-step reaction minimizes the formation of undesirable homopolymers and self-conjugates, ensuring the precise formation of well-defined bioconjugates.[2] This precision is critical for applications demanding molecular fidelity, such as in the construction of antibody-drug conjugates (ADCs) with specific drug-to-antibody ratios (DARs), the fabrication of biosensors with immobilized enzymes, and in probing protein-protein interaction networks.
The general structure of a heterobifunctional crosslinker consists of three key components: two different reactive moieties and a spacer arm that connects them. The choice of reactive groups dictates which functional groups on the target biomolecules will be linked, while the length and composition of the spacer arm can influence the stability, solubility, and steric accessibility of the final conjugate.
Core Concepts and Classification
The versatility of heterobifunctional crosslinkers stems from the variety of reactive chemistries available, allowing for the targeting of specific functional groups on biomolecules such as proteins, nucleic acids, and carbohydrates.
Classification by Reactive Groups
Heterobifunctional crosslinkers are broadly categorized based on the functional groups they target. Some of the most common classifications include:
-
Amine-to-Sulfhydryl Crosslinkers: These are among the most widely used heterobifunctional crosslinkers. They typically contain an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine residues) and a maleimide group that reacts with sulfhydryl groups (e.g., on cysteine residues). The significant difference in the optimal pH for these reactions allows for a highly controlled, two-step conjugation process.
-
Amine-to-Carbonyl Crosslinkers: This class of reagents facilitates the conjugation of molecules containing primary amines to those with aldehyde or ketone groups.
-
Amine-to-Photoreactive Crosslinkers: These crosslinkers combine an amine-reactive group with a photoreactive group, such as an aryl azide or a diazirine. The photoreactive group remains inert until activated by UV light, at which point it can non-selectively insert into C-H or N-H bonds of a nearby molecule, allowing for the capture of transient interactions.
-
Sulfhydryl-to-Photoreactive Crosslinkers: Similar to the amine-photoreactive class, these reagents feature a sulfhydryl-reactive group and a photoreactive group, enabling the specific attachment to a sulfhydryl-containing molecule followed by light-activated crosslinking.
The Role of the Spacer Arm
The spacer arm is a crucial component that separates the two reactive ends of the crosslinker. Its length, flexibility, and chemical composition can significantly impact the properties of the resulting bioconjugate. Longer spacer arms can be beneficial when conjugating large proteins or when trying to overcome steric hindrance. Some crosslinkers incorporate polyethylene glycol (PEG) spacers, which can enhance the water solubility of the crosslinker and the final conjugate, reduce aggregation, and decrease potential immunogenicity.
Data Presentation: A Comparative Overview of Common Heterobifunctional Crosslinkers
The selection of an appropriate heterobifunctional crosslinker is critical for the success of a bioconjugation experiment. The following tables provide a summary of key quantitative data for a selection of commonly used crosslinkers to facilitate comparison.
Table 1: Properties of Common Amine-to-Sulfhydryl Crosslinkers
| Crosslinker | Spacer Arm Length (Å) | Water Soluble? | Cleavable? | Key Features |
| SMCC | 8.3 | No | No | Cyclohexane bridge adds stability to the maleimide group. |
| Sulfo-SMCC | 8.3 | Yes | No | Water-soluble analog of SMCC, ideal for cell surface crosslinking. |
| SM(PEG)n (n=2-24) | 17.6 - 95.2 | Yes | No | PEG spacer enhances solubility and reduces aggregation. |
| LC-SPDP | 15.7 | No | Yes (Disulfide) | Contains a cleavable disulfide bond, useful for releasing conjugated molecules. |
| Sulfo-LC-SPDP | 15.7 | Yes | Yes (Disulfide) | Water-soluble version of LC-SPDP. |
| BMPS | 6.9 | No | No | Shorter spacer arm than SMCC. |
| GMBS | 7.4 | No | No | Slightly longer spacer arm than BMPS. |
| EMCS | 9.4 | No | No | Longer spacer arm than GMBS. |
Table 2: Comparative Crosslinking Efficiency
The efficiency of a crosslinking reaction can be influenced by numerous factors including the specific proteins involved, buffer conditions, and the concentration of the crosslinker. The following data, synthesized from various sources, provides a relative comparison of the efficiency of different crosslinkers in a model protein-protein interaction study. Efficiency is expressed as the percentage of the target protein that has been successfully cross-linked.
| Cross-Linking Reagent | Target Proteins | Reagent Concentration (molar excess) | Reaction Time (min) | Cross-Linking Efficiency (%) |
| Sulfo-SMCC | Protein A + Protein B | 25x | 30 | ~75% |
| BS3 (Homobifunctional) | Protein A + Protein B | 25x | 30 | ~60% |
| EDC (Zero-length) | Protein A + Protein B | 25x | 30 | ~85% |
Note: This data is representative and actual efficiencies may vary.
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing heterobifunctional crosslinkers.
Protocol 1: Antibody-Drug Conjugation (ADC) using SMCC
This protocol describes the conjugation of a thiol-containing drug to an antibody using the amine-to-sulfhydryl crosslinker SMCC.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous DMSO or DMF
-
Thiol-containing drug
-
Desalting column
-
Reaction buffer (e.g., PBS, pH 7.2)
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 5-10 mg/mL in an amine-free buffer.
-
-
SMCC Activation of Antibody:
-
Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF.
-
Add a 5- to 10-fold molar excess of the SMCC stock solution to the antibody solution. The final concentration of the organic solvent should be less than 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
-
Removal of Excess SMCC:
-
Remove the unreacted SMCC from the maleimide-activated antibody using a desalting column equilibrated with the reaction buffer.
-
-
Conjugation with Thiol-Containing Drug:
-
Immediately add the thiol-containing drug to the purified maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the antibody is typically used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching solution to a final concentration of 50-100 mM.
-
-
Purification and Analysis:
-
Purify the ADC using size-exclusion chromatography or dialysis.
-
Analyze the conjugate by SDS-PAGE and determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
-
Protocol 2: Cell Surface Protein Crosslinking using Sulfo-SMCC
This protocol outlines a method for crosslinking proteins on the surface of living cells.
Materials:
-
Cultured cells
-
PBS (Phosphate-Buffered Saline), ice-cold
-
Sulfo-SMCC
-
Quenching buffer (e.g., 100 mM glycine or Tris in PBS)
-
Lysis buffer
-
Protease inhibitors
Procedure:
-
Cell Preparation:
-
Grow cells to the desired confluency.
-
Wash the cells twice with ice-cold PBS to remove any amine-containing media components.
-
-
Crosslinking Reaction:
-
Immediately before use, prepare a stock solution of Sulfo-SMCC in water or PBS.
-
Add the Sulfo-SMCC solution to the cells to a final concentration of 0.5 to 5.0 mM.
-
Incubate for 30-40 minutes at room temperature or 2 hours on ice.
-
-
Quenching the Reaction:
-
Wash the cells once with quenching buffer to remove excess crosslinker.
-
Incubate the cells in quenching buffer for 15 minutes at room temperature.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
-
Analysis:
-
Analyze the crosslinked protein complexes by SDS-PAGE and Western blotting or by mass spectrometry.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of heterobifunctional crosslinkers.
Diagram 1: General Workflow for Heterobifunctional Crosslinking
Caption: A typical two-step experimental workflow for heterobifunctional crosslinking.
Diagram 2: Mechanism of SMCC Crosslinking
Caption: The sequential reaction mechanism of the SMCC crosslinker.
Diagram 3: Decision Tree for Crosslinker Selection
Caption: A simplified decision-making flowchart for selecting a suitable crosslinker.
Diagram 4: GPCR-Arrestin Interaction Signaling Pathway
Caption: Capturing the transient interaction between a GPCR and β-Arrestin using a photoreactive crosslinker.
References
Methodological & Application
Step-by-Step Guide for Antibody Conjugation with SPDP-PEG36-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a detailed, step-by-step guide for the conjugation of antibodies with the heterobifunctional crosslinker SPDP-PEG36-NHS ester. This linker is a valuable tool in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, enabling the attachment of payloads to antibodies via a cleavable disulfide bond. The inclusion of a 36-unit polyethylene glycol (PEG) spacer enhances solubility and reduces potential immunogenicity.
This guide covers the essential preparatory steps, the conjugation reaction, purification of the resulting conjugate, and subsequent characterization.
Introduction to this compound Chemistry
This compound is a crosslinker with two reactive functionalities:
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines, such as the side chain of lysine residues and the N-terminus of the antibody, to form stable amide bonds. This reaction is most efficient at a slightly basic pH (7.2-8.5)[1][2][3].
-
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This group contains a pyridyldithio moiety that reacts with sulfhydryl (thiol) groups to form a disulfide bond. This disulfide bond is cleavable by reducing agents.
The long PEG36 spacer arm provides hydrophilicity to the linker and the final conjugate, which can help to mitigate aggregation and improve pharmacokinetic properties[4][5].
There are two primary strategies for using this compound for antibody conjugation:
-
Amine-to-Amine Crosslinking: Both molecules to be conjugated must have primary amines. One molecule is first modified with the this compound. The pyridyldithio group on this modified molecule is then reduced to expose a free sulfhydryl group. The second molecule is separately modified with the this compound. Finally, the sulfhydryl-containing molecule is reacted with the SPDP-modified second molecule to form a disulfide bond.
-
Amine-to-Sulfhydryl Crosslinking: One molecule contains primary amines (e.g., an antibody), and the other molecule contains a free sulfhydryl group. The amine-containing molecule is first reacted with the this compound. The resulting SPDP-modified molecule is then reacted with the sulfhydryl-containing molecule to form a disulfide bond.
This guide will focus on the more direct Amine-to-Sulfhydryl Crosslinking strategy, where the antibody is first modified with the this compound.
Experimental Protocols
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Category | Item | Specifications/Notes |
| Antibody | Monoclonal Antibody (mAb) | Purified and in an amine-free buffer (e.g., PBS). |
| Crosslinker | This compound | Store at -20°C with desiccant. Equilibrate to room temperature before opening. |
| Solvents | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | For dissolving the this compound. |
| Buffers | Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS) | pH 7.2-7.4. Must be free of primary amines (e.g., Tris). |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0 or 1 M Glycine. | |
| Purification | Desalting Columns (e.g., Zeba™ Spin Desalting Columns) or Size-Exclusion Chromatography (SEC) column | For removal of excess crosslinker and purification of the conjugate. |
| Characterization | UV/Vis Spectrophotometer | For determining antibody concentration and drug-to-antibody ratio (DAR). |
| Hydrophobic Interaction Chromatography (HIC) system | For DAR determination and heterogeneity analysis. | |
| Mass Spectrometer (e.g., LC-MS) | For accurate mass determination and confirmation of conjugation. |
Pre-Conjugation Antibody Preparation
It is crucial to ensure the antibody is in a suitable buffer for the conjugation reaction. Commercial antibody preparations often contain stabilizers like bovine serum albumin (BSA) or buffers with primary amines (e.g., Tris), which will compete with the NHS ester reaction.
Protocol for Buffer Exchange:
-
If your antibody solution contains interfering substances, perform a buffer exchange into an amine-free buffer such as PBS, pH 7.2-7.4.
-
This can be achieved using dialysis, diafiltration, or desalting columns according to the manufacturer's instructions.
-
After buffer exchange, determine the final antibody concentration using a spectrophotometer at 280 nm (A280), using the antibody's specific extinction coefficient.
Step-by-Step Antibody Conjugation Protocol
This protocol outlines the modification of an antibody with this compound.
1. Preparation of this compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-20 mM). Do not store the stock solution as the NHS ester is susceptible to hydrolysis.
2. Antibody Modification Reaction:
-
Dilute the antibody to a concentration of 1-10 mg/mL in the reaction buffer (PBS, pH 7.2-7.4).
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A starting point of a 5- to 20-fold molar excess of the linker over the antibody is recommended. The optimal ratio may need to be determined empirically.
-
Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
3. Quenching the Reaction (Optional but Recommended):
-
To stop the reaction, add a quenching buffer such as Tris or glycine to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
4. Purification of the SPDP-Modified Antibody:
-
Remove excess, unreacted this compound and reaction by-products using a desalting column or size-exclusion chromatography (SEC).
-
The purified SPDP-modified antibody is now ready for conjugation with a sulfhydryl-containing molecule.
Conjugation of SPDP-Modified Antibody with a Sulfhydryl-Containing Payload
-
Dissolve the sulfhydryl-containing payload in a suitable buffer.
-
Add the payload solution to the purified SPDP-modified antibody. The molar ratio of payload to antibody will depend on the desired final drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by measuring the release of pyridine-2-thione at 343 nm.
Purification of the Final Antibody Conjugate
After the conjugation reaction, it is essential to purify the antibody conjugate from unconjugated payload, unreacted antibody, and any aggregates. Several methods can be employed for purification:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size, effectively removing smaller, unconjugated payloads.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. This is a powerful technique for separating antibody species with different DARs.
-
Tangential Flow Filtration (TFF) / Ultrafiltration/Diafiltration (UF/DF): Used for buffer exchange and removal of small molecule impurities.
The choice of purification method will depend on the specific characteristics of the antibody and the payload.
Characterization of the Antibody Conjugate
Thorough characterization is critical to ensure the quality, efficacy, and safety of the antibody conjugate. Key parameters to assess include:
-
Drug-to-Antibody Ratio (DAR): The average number of payload molecules conjugated to each antibody. This is a critical quality attribute that can impact both the potency and toxicity of the ADC.
-
UV/Vis Spectroscopy: A simple method to estimate the average DAR by measuring the absorbance of the conjugate at two wavelengths: 280 nm for the antibody and a wavelength specific to the payload.
-
Hydrophobic Interaction Chromatography (HIC): Can separate species with different DARs, providing information on the distribution of drug loading.
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for accurate determination of the DAR and identification of different conjugated species.
-
-
Purity and Aggregation: Assessed by SEC to ensure the absence of aggregates and other impurities.
-
Binding Affinity: The binding of the conjugated antibody to its target antigen should be evaluated to ensure that the conjugation process has not compromised its function.
-
In Vitro and In Vivo Stability: The stability of the linker and the release of the payload should be assessed under relevant physiological conditions.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the antibody conjugation protocol.
Table 1: Reaction Conditions for Antibody Modification
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | |
| Molar Excess of this compound | 5 - 20 fold | Optimal ratio may require empirical determination. |
| Reaction pH | 7.2 - 8.5 | pH 8.3-8.5 is often optimal for NHS ester reactions. |
| Reaction Temperature | Room Temperature or 4°C | |
| Reaction Time | 30 - 120 minutes | |
| Organic Solvent Concentration | < 10% (v/v) |
Table 2: Purification and Characterization Parameters
| Technique | Parameter Measured | Typical Values/Observations |
| Size-Exclusion Chromatography (SEC) | Purity, Aggregates | Monomeric peak should be >95%. |
| Hydrophobic Interaction Chromatography (HIC) | DAR Distribution | Separation of peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4). |
| UV/Vis Spectroscopy | Average DAR | Calculated based on absorbance at 280 nm and payload-specific wavelength. |
| Mass Spectrometry (LC-MS) | Molecular Weight, DAR | Provides precise mass of conjugate and distribution of DAR species. |
Diagrams
Experimental Workflow
The following diagram illustrates the step-by-step workflow for antibody conjugation with this compound.
Caption: Workflow for antibody conjugation with this compound.
Signaling Pathway of Antibody-Drug Conjugate Action
The following diagram illustrates the general mechanism of action for an antibody-drug conjugate.
Caption: General mechanism of action for an antibody-drug conjugate.
References
Optimizing Bioconjugation: Application Notes and Protocols for SPDP-PEG36-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimal use of SPDP-PEG36-NHS ester in bioconjugation. This compound is a heterobifunctional crosslinker that enables the conjugation of biomolecules through amine-to-sulfhydryl coupling. It features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines and a pyridyldithiol (SPDP) group that reacts with sulfhydryl groups, connected by a 36-unit polyethylene glycol (PEG) spacer. This cleavable linker is particularly valuable in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents.[1][2][3] The PEG spacer enhances the solubility and stability of the resulting conjugates.[4][5]
Core Principles of this compound Chemistry
The utility of this compound lies in its two distinct reactive moieties, allowing for controlled, sequential conjugation.
-
Amine-Reactive NHS Ester: The N-hydroxysuccinimide ester reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH.
-
Sulfhydryl-Reactive Pyridyldithiol: The 2-pyridyldithio group reacts with free sulfhydryl (thiol) groups, typically from cysteine residues, via a thiol-disulfide exchange reaction. This reaction releases pyridine-2-thione, which can be monitored spectrophotometrically to quantify the extent of the reaction. The resulting disulfide bond is cleavable by reducing agents.
Data Presentation: Reaction Condition Parameters
For optimal conjugation efficiency, it is crucial to control the reaction conditions for both the NHS ester and the pyridyldithiol reactions. The following tables summarize the key quantitative parameters.
Table 1: Optimal Conditions for NHS Ester Reaction with Primary Amines
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | The reaction rate increases with pH, but so does the rate of NHS ester hydrolysis. A common starting point is pH 8.3-8.5. For sensitive proteins, a lower pH of ~7.4 can be used with longer incubation times. |
| Temperature | 4°C to Room Temperature (25°C) | Room temperature reactions are generally faster (30 minutes to 4 hours). Reactions at 4°C can proceed overnight. |
| Buffer | Phosphate, Borate, or Bicarbonate buffers | Buffers must be free of primary amines (e.g., Tris) as they will compete with the target molecule. |
| Molar Excess of this compound | 5- to 20-fold over the biomolecule | The optimal ratio should be determined empirically. For antibodies (1-10 mg/mL), a 20-fold molar excess typically results in 4-6 linkers per antibody. |
| Incubation Time | 30 minutes to 4 hours at room temperature; overnight at 4°C | Dependent on pH, temperature, and the reactivity of the amine. |
Table 2: Optimal Conditions for Pyridyldithiol Reaction with Thiols
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.0 | The reactive species is the thiolate anion (R-S⁻), and its concentration increases with pH. |
| Temperature | Room Temperature (25°C) or 4°C | Reactions are typically carried out for 1-2 hours at room temperature or overnight at 4°C. |
| Buffer | Phosphate-based buffers (e.g., PBS) | Buffers must be free of thiols and reducing agents until quenching or cleavage is desired. |
| Molar Ratio | Typically 1:1 to 1:3 molar ratio of SPDP-modified molecule to thiol-containing molecule | The optimal ratio depends on the specific biomolecules being conjugated. |
| Incubation Time | 1 hour to overnight | Reaction progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm. |
Experimental Protocols
The following are detailed protocols for a typical two-step conjugation process involving the reaction of this compound with an amine-containing biomolecule (Protein A) followed by conjugation to a thiol-containing biomolecule (Protein B).
Materials and Reagents
-
This compound
-
Amine-containing protein (Protein A)
-
Thiol-containing protein (Protein B)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer A (NHS Ester Reaction): 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.5 (e.g., PBS)
-
Reaction Buffer B (Thiol Reaction): 0.1 M Sodium Phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns or dialysis equipment for buffer exchange
-
Spectrophotometer
Protocol 1: Modification of an Amine-Containing Protein (Protein A) with this compound
-
Preparation of Protein A:
-
Dissolve Protein A in Reaction Buffer A to a final concentration of 1-10 mg/mL.
-
If the protein solution contains primary amine buffers like Tris, perform a buffer exchange into Reaction Buffer A.
-
-
Preparation of this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMF or DMSO to create a 10-20 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the Protein A solution while gently stirring. The final concentration of the organic solvent should be less than 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Removal of Excess Reagent:
-
Remove non-reacted this compound and the NHS byproduct by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer B. Alternatively, dialysis can be performed against the same buffer.
-
Protocol 2: Conjugation of SPDP-Modified Protein A to a Thiol-Containing Protein (Protein B)
-
Preparation of Thiol-Containing Protein B:
-
Dissolve Protein B in Reaction Buffer B. If Protein B has disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like DTT, followed by removal of the reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Add the thiol-containing Protein B to the purified SPDP-modified Protein A. A common starting point is a 1:1 to 1:3 molar ratio of SPDP-modified Protein A to Protein B.
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Monitoring the Reaction (Optional):
-
The progress of the conjugation can be monitored by measuring the increase in absorbance at 343 nm, which corresponds to the release of pyridine-2-thione.
-
-
Purification of the Conjugate:
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted proteins and the pyridine-2-thione byproduct.
-
Visualizations
Reaction Mechanism of this compound
Caption: Reaction mechanism of this compound.
Experimental Workflow for Bioconjugation
Caption: Experimental workflow for bioconjugation.
Signaling Pathway: Antibody-Drug Conjugate (ADC) Action
Caption: ADC mechanism of action.
References
Application Notes and Protocols for Creating Stable Protein-Peptide Linkages with SPDP-PEG36-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SPDP-PEG36-NHS ester is a heterobifunctional crosslinker designed for the covalent conjugation of proteins and peptides. This reagent facilitates the formation of a stable, yet cleavable, disulfide bond between two biomolecules, making it a valuable tool in drug delivery, immunoassays, and proteomics research. The linker features three key components:
-
An N-hydroxysuccinimide (NHS) ester group that reacts with primary amines (e.g., the N-terminus or the side chain of lysine residues) on a protein to form a stable amide bond.
-
A long, hydrophilic polyethylene glycol (PEG) spacer arm with 36 ethylene glycol units . This PEG spacer enhances the solubility of the resulting conjugate and minimizes steric hindrance.[1]
-
A succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group that reacts with sulfhydryl (thiol) groups (e.g., from cysteine residues) on a peptide to form a disulfide bond.
The resulting disulfide linkage is stable under physiological conditions but can be cleaved by reducing agents such as dithiothreitol (DTT), offering a mechanism for controlled release of the conjugated molecules.[2][3]
Reaction Mechanism and Workflow
The conjugation process typically involves a two-step reaction. First, the protein is activated with the NHS ester end of the this compound. After removing the excess crosslinker, the activated protein is then reacted with the thiol-containing peptide to form the final conjugate.
Data Presentation
The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of the crosslinker to the protein, pH, and incubation time. The following tables provide representative data for optimizing the conjugation process.
Table 1: Effect of Molar Ratio on Protein Activation
| Molar Ratio (SPDP-PEG36-NHS : Protein) | Degree of Labeling (Linkers per Protein)* | Conjugation Efficiency (%)** |
| 5:1 | 1-2 | 30-40 |
| 10:1 | 2-4 | 50-70 |
| 20:1 | 4-6 | >80 |
*Degree of labeling can be determined by spectrophotometry or mass spectrometry. This is illustrative data and will vary depending on the protein. **Conjugation efficiency can be estimated by SDS-PAGE or HPLC analysis.
Table 2: Recommended Reaction Conditions
| Parameter | Protein Activation (NHS Ester Reaction) | Peptide Conjugation (Disulfide Exchange) | Linkage Cleavage (Reduction) |
| pH | 7.0 - 8.0[2][4] | 7.0 - 8.0 | 4.5 (for selective cleavage) or 7.0-8.5 |
| Buffer | Phosphate, Borate, or Bicarbonate | Phosphate, Borate, or Bicarbonate | Acetate or Phosphate |
| Temperature | Room Temperature | Room Temperature | 37°C |
| Incubation Time | 30 - 60 minutes | 8 - 16 hours | 1 - 4 hours |
| Reducing Agent | - | - | 10-100 mM DTT or TCEP |
Experimental Protocols
Materials and Reagents
-
This compound
-
Protein of interest (containing primary amines)
-
Peptide of interest (containing a free sulfhydryl group)
-
Reaction Buffers:
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Borate Buffer, pH 8.0
-
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Reducing Agent: Dithiothreitol (DTT)
-
Desalting columns or dialysis cassettes
-
DMSO or DMF (for dissolving the crosslinker)
-
Bradford assay reagent or similar for protein concentration determination
-
SDS-PAGE gels and reagents
-
Mass spectrometer (optional, for detailed characterization)
Protocol 1: Activation of Protein with this compound
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer (e.g., PBS, pH 7.2) to a final concentration of 1-5 mg/mL.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10-25 mM. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.
-
Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. For example, for a 20-fold molar excess, add the appropriate volume of the crosslinker solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against the reaction buffer.
Protocol 2: Conjugation of Activated Protein to a Thiol-Containing Peptide
-
Prepare Peptide Solution: Dissolve the thiol-containing peptide in the reaction buffer (e.g., PBS, pH 7.2). If the peptide has internal disulfide bonds, it may need to be reduced first with a reducing agent like TCEP and subsequently purified to remove the reducing agent.
-
Conjugation Reaction: Add the thiol-containing peptide to the purified, activated protein from Protocol 1. A molar ratio of 1-5 moles of peptide per mole of activated protein is a good starting point.
-
Incubation: Incubate the reaction mixture for 8-16 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Purify the protein-peptide conjugate from unreacted protein and peptide using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), depending on the properties of the conjugate.
Protocol 3: Characterization of the Protein-Peptide Conjugate
-
SDS-PAGE Analysis:
-
Analyze the purified conjugate by SDS-PAGE under non-reducing and reducing conditions.
-
Under non-reducing conditions, the conjugate should show a higher molecular weight band compared to the unconjugated protein.
-
Under reducing conditions (with DTT or β-mercaptoethanol in the loading buffer), the disulfide bond will be cleaved, and the band should shift back to the molecular weight of the original protein.
-
-
Mass Spectrometry (MS) Analysis:
-
For precise characterization, analyze the conjugate by MALDI-TOF or ESI-MS.
-
This will confirm the molecular weight of the conjugate and can be used to determine the degree of labeling (number of peptides per protein).
-
References
Application Notes and Protocols for Calculating Molar Excess of SPDP-PEG36-NHS Ester in Bioconjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing SPDP-PEG36-NHS ester in bioconjugation reactions, with a specific focus on the critical calculation of molar excess to achieve a desired degree of labeling on proteins, such as antibodies. This bifunctional linker is instrumental in the development of antibody-drug conjugates (ADCs), where precise control over the drug-to-antibody ratio (DAR) is paramount for therapeutic efficacy and safety.[1][2]
Introduction to this compound
This compound is a heterobifunctional crosslinker featuring an N-hydroxysuccinimide (NHS) ester and a pyridyldithio group, separated by a 36-unit polyethylene glycol (PEG) spacer.[2] The NHS ester reacts with primary amines (e.g., the side chain of lysine residues and the N-terminus of proteins) to form stable amide bonds.[3][4] The pyridyldithio group reacts with sulfhydryl (thiol) groups to create a reversible disulfide bond, which can be cleaved under reducing conditions, a feature often exploited for intracellular drug release. The hydrophilic PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous media.
Factors Influencing the Molar Excess Calculation
The determination of the optimal molar excess of this compound is crucial for controlling the extent of protein modification. Several factors influence this calculation:
-
Protein Concentration: More dilute protein solutions generally require a higher molar excess of the NHS ester to achieve the same degree of labeling as more concentrated solutions.
-
Number of Available Amines: The number of accessible primary amines on the protein surface will dictate the potential for conjugation. For instance, a typical IgG antibody has numerous lysine residues, but not all may be available for reaction.
-
Reaction pH: The reaction between the NHS ester and primary amines is highly pH-dependent, with an optimal range of 7.2 to 8.5. At lower pH, the amine group is protonated and less reactive. At higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the conjugation reaction and reduces efficiency.
-
Reaction Time and Temperature: The incubation time and temperature will affect the reaction kinetics. Typical reactions are carried out for 30-60 minutes at room temperature or for longer periods at 4°C.
-
Desired Degree of Labeling (DoL): The target number of linker molecules per protein (or DAR in the context of ADCs) is a primary determinant of the required molar excess.
Quantitative Data: Molar Excess and Degree of Labeling
The following table summarizes empirical data on the relationship between the molar excess of NHS esters and the resulting degree of labeling (DoL) on antibodies. While specific results for this compound may vary, this data provides a valuable starting point for experimental design.
| Molar Excess of NHS Ester | Achieved Degree of Labeling (DoL) or Incorporation Ratio (I.R.) | Protein Target | Notes |
| 8-fold | Target for mono-labeling | General proteins and peptides | An empirical value suitable for many common proteins to achieve a single label. |
| 17-fold | ~7 azides per antibody (I.R.) | Antibody | Data from a study using an Azide-NHS ester, demonstrating a non-linear relationship. |
| 20-fold | 4-6 linkers per antibody | IgG Antibody | A commonly recommended starting point for achieving a moderate level of labeling. |
| 34-fold | ~15 azides per antibody (I.R.) | Antibody | Higher molar excess leads to a significant increase in the incorporation ratio. |
| 51-fold | ~24 azides per antibody (I.R.) | Antibody | Demonstrates the potential for high levels of conjugation with a substantial molar excess. |
Experimental Protocols
A. Calculation of Molar Excess
-
Determine the moles of protein:
-
Moles of Protein = (Mass of Protein (g)) / (Molecular Weight of Protein ( g/mol ))
-
-
Determine the moles of this compound:
-
Moles of this compound = Moles of Protein × Desired Molar Excess
-
-
Calculate the mass of this compound:
-
Mass of this compound (g) = Moles of this compound × Molecular Weight of this compound ( g/mol )
-
Example Calculation:
To label 2 mg of an IgG antibody (MW ≈ 150,000 g/mol ) with a 20-fold molar excess of this compound (MW ≈ 1968.4 g/mol ):
-
Moles of IgG = (0.002 g) / (150,000 g/mol ) = 1.33 × 10⁻⁸ mol
-
Moles of this compound = 1.33 × 10⁻⁸ mol × 20 = 2.66 × 10⁻⁷ mol
-
Mass of this compound = 2.66 × 10⁻⁷ mol × 1968.4 g/mol ≈ 0.00052 g or 0.52 mg
B. General Protocol for Protein Conjugation
-
Buffer Exchange: Ensure the protein is in an amine-free buffer at a pH between 7.2 and 8.5. Suitable buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer. Avoid buffers containing primary amines like Tris or glycine. The recommended protein concentration is 1-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve the calculated amount of this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The NHS ester is susceptible to hydrolysis, so fresh preparation is critical.
-
Reaction: Add the dissolved this compound solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume to avoid protein precipitation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C. Protect from light if the conjugate is light-sensitive.
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM. This will react with any excess NHS ester.
-
Purification: Remove unreacted this compound and reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Visualizations
Signaling Pathway of an ADC with a Cleavable Linker
Caption: Intracellular pathway of an ADC leading to targeted drug release.
Experimental Workflow for Protein Conjugation
Caption: Step-by-step workflow for a typical protein conjugation reaction.
Logical Relationships for Molar Excess Calculation
Caption: Key factors influencing the calculation of molar excess.
References
Application Notes and Protocols for SPDP-PEG36-NHS Ester in Diagnostic Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPDP-PEG36-NHS ester is a heterobifunctional crosslinker that facilitates the conjugation of amine-containing molecules to sulfhydryl-containing molecules. Its long, hydrophilic polyethylene glycol (PEG) spacer (with 36 PEG units) enhances the solubility and stability of the resulting conjugates, making it an ideal reagent for the development of sensitive and robust diagnostic assays.[1] The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, while the pyridyldithio (SPDP) group reacts with sulfhydryls, forming a cleavable disulfide bond. This cleavable linkage can be advantageous for certain applications, such as drug delivery, but for many diagnostic assays, the stable linkage formed is the primary interest.[1]
These application notes provide an overview of the use of this compound in the development of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of a key biomarker, the Epidermal Growth Factor Receptor (EGFR), a critical component of a signaling pathway often dysregulated in cancer.
Key Features and Advantages of this compound in Diagnostic Assays:
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic PEG spacer significantly improves the water solubility of the crosslinker and the resulting biomolecule conjugates, preventing aggregation that can lead to reduced assay performance.[1]
-
Improved Stability: PEGylation can protect the conjugated proteins from proteolytic degradation and denaturation, leading to longer shelf-life of the diagnostic reagents.
-
Reduced Immunogenicity: The PEG chain can mask potential antigenic sites on the conjugated proteins, reducing the risk of an immune response in in-vivo applications and non-specific binding in in-vitro assays.
-
Long Spacer Arm: The extended PEG36 spacer arm minimizes steric hindrance between the conjugated molecules, allowing for better interaction with their targets, which can enhance assay sensitivity.
-
Controlled and Efficient Conjugation: The NHS ester and SPDP groups provide specific and efficient reactions with primary amines and sulfhydryls, respectively, allowing for controlled and reproducible conjugation.
Application: Development of a Sandwich ELISA for Epidermal Growth Factor Receptor (EGFR)
This section outlines the use of this compound to prepare a horseradish peroxidase (HRP)-conjugated detection antibody for a sandwich ELISA targeting EGFR.
Signaling Pathway Context: EGFR
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[2] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell growth.[2] Therefore, the accurate detection and quantification of EGFR in biological samples is of significant interest for cancer diagnosis, prognosis, and monitoring treatment efficacy.
Figure 1: Simplified EGFR Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
This compound
-
Anti-EGFR monoclonal antibody (for conjugation, with available primary amine groups)
-
Horseradish Peroxidase (HRP) with available sulfhydryl groups (or thiolated HRP)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Dimethyl sulfoxide (DMSO)
-
Desalting columns
-
Reaction tubes
-
Spectrophotometer
-
ELISA plates
-
Capture anti-EGFR antibody
-
Recombinant human EGFR standard
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Protocol 1: Conjugation of Anti-EGFR Antibody to HRP using this compound
This protocol describes a two-step process for conjugating an amine-containing antibody to a sulfhydryl-containing enzyme.
Figure 2: Workflow for Antibody-HRP Conjugation.
Step 1: Preparation of this compound Solution
-
Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound by dissolving the required amount in anhydrous DMSO. For example, dissolve 19.7 mg in 1 mL of DMSO. This solution should be prepared fresh before each use.
Step 2: Modification of Anti-EGFR Antibody with this compound
-
Prepare the anti-EGFR antibody at a concentration of 2-5 mg/mL in PBS (pH 7.2-7.5). The buffer should not contain any primary amines (e.g., Tris).
-
Add a 20-fold molar excess of the 10 mM this compound stock solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
Step 3: Purification of the SPDP-Modified Antibody
-
Remove the excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.2).
-
Collect the protein fractions containing the antibody-PEG-SPDP conjugate. The degree of modification can be determined by measuring the release of pyridine-2-thione upon reduction with DTT at 343 nm.
Step 4: Conjugation of SPDP-Modified Antibody to Thiolated HRP
-
Prepare a solution of thiolated HRP at a concentration of 1-2 mg/mL in PBS (pH 7.2).
-
Add the thiolated HRP to the purified antibody-PEG-SPDP solution. A molar ratio of 1:1 to 1:3 (antibody:HRP) is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
Step 5: Purification and Storage of the Antibody-HRP Conjugate
-
Purify the final antibody-HRP conjugate from unconjugated antibody and HRP using size exclusion chromatography.
-
Collect the fractions corresponding to the high molecular weight conjugate.
-
Add a stabilizer (e.g., BSA, glycerol) and store the conjugate at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: EGFR Sandwich ELISA
Figure 3: Sandwich ELISA Workflow.
-
Coating: Coat a 96-well ELISA plate with the capture anti-EGFR antibody at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites on the plate by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample/Standard Incubation: Add 100 µL of standards (recombinant human EGFR) and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of the diluted SPDP-PEG36-NHS-HRP conjugated anti-EGFR antibody to each well. The optimal dilution should be determined empirically. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Data Presentation
The following tables present illustrative data for the characterization and performance of the this compound conjugated antibody in the EGFR ELISA. Note: This data is for exemplary purposes and should be experimentally determined for each specific assay.
Table 1: Characterization of Anti-EGFR-HRP Conjugate
| Parameter | Result | Method |
| Molar Ratio (HRP:Antibody) | 2.5:1 | Spectrophotometry (A280 & A403) |
| Conjugation Efficiency | > 85% | Size Exclusion Chromatography |
| Purity of Conjugate | > 95% | SDS-PAGE |
Table 2: Performance of EGFR Sandwich ELISA using SPDP-PEG36-NHS Conjugate
| Parameter | Value |
| Assay Range | 15.6 - 1000 pg/mL |
| Limit of Detection (LOD) | 5.2 pg/mL |
| Intra-assay Precision (CV%) | < 5% |
| Inter-assay Precision (CV%) | < 8% |
| Recovery (%) | 95 - 105% |
Table 3: Stability of SPDP-PEG36-NHS-HRP Conjugate
| Storage Condition | Time | Activity Retention (%) |
| 4°C | 6 months | > 90% |
| -20°C | 12 months | > 95% |
| Room Temperature | 1 week | > 80% |
Conclusion
This compound is a versatile and effective crosslinker for the development of high-performance diagnostic assays. Its unique properties contribute to the creation of stable, soluble, and sensitive antibody-enzyme conjugates. The detailed protocols and illustrative data provided herein serve as a comprehensive guide for researchers and scientists in the development of robust immunoassays for critical biomarkers such as EGFR. The use of such well-characterized reagents is paramount in achieving the accuracy and reliability required in both research and clinical diagnostic settings.
References
Troubleshooting & Optimization
Technical Support Center: SPDP-PEG36-NHS Ester Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments using SPDP-PEG36-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of an this compound reaction?
A1: this compound is a heterobifunctional crosslinker. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[1][2] This reaction is most efficient at a pH range of 7.2 to 8.5.[3][4] The other end of the molecule contains a pyridyldithio group, which can react with sulfhydryl (thiol) groups to form a cleavable disulfide bond.[5] This dual reactivity allows for the conjugation of two different molecules, one with an available amine and the other with a sulfhydryl group.
Q2: What is the most common side reaction, and how can I minimize it?
A2: The most significant side reaction is the hydrolysis of the NHS ester in the presence of water, which converts the NHS ester into a non-reactive carboxylic acid. This competing reaction reduces the overall efficiency of the conjugation. The rate of hydrolysis is highly dependent on pH, increasing significantly as the pH becomes more alkaline. To minimize hydrolysis, it is crucial to perform the reaction within the optimal pH range (7.2-8.5) and to use the this compound solution immediately after preparation.
Q3: Which buffers are recommended for this reaction?
A3: It is essential to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers. Buffers containing Tris or glycine should be avoided for the reaction itself but can be used to quench the reaction.
Q4: How should I store and handle the this compound reagent?
A4: this compound is moisture-sensitive and should be stored at -20°C in a desiccated environment. Before use, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation. It is recommended to dissolve the reagent in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Stock solutions should not be prepared for long-term storage as the NHS ester moiety readily hydrolyzes.
Q5: Can the disulfide bond in the conjugate be cleaved?
A5: Yes, the disulfide bond formed by the pyridyldithio group is cleavable. It can be reduced using agents like dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). In many cases, using 25mM DTT at a pH of 4.5 can cleave the crosslink without reducing native disulfide bonds within a protein.
Troubleshooting Guide
Problem 1: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS ester | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. Prepare the this compound stock solution fresh in anhydrous DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH values. |
| Presence of competing primary amines in the buffer | Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. If the protein sample is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange before the reaction. |
| Inactive reagent | Ensure the this compound has been stored properly under desiccated conditions at -20°C. Allow the vial to warm to room temperature before opening to prevent moisture contamination. |
| Insufficient molar excess of the crosslinker | For protein concentrations of 5 mg/mL or higher, a 10-fold molar excess is a good starting point. For more dilute protein solutions, a 20- to 50-fold molar excess may be necessary. |
| Low protein concentration | If possible, increase the concentration of the target molecule, as reactions in dilute protein solutions can be less efficient. |
| Inaccessible amine groups on the target molecule | The primary amine groups on the protein may be sterically hindered. Consider altering the reaction conditions (e.g., pH) to potentially expose more reactive sites. |
Problem 2: Precipitation of the Conjugate During or After the Reaction
| Possible Cause | Recommended Solution |
| Use of a hydrophobic crosslinker | While the PEG36 linker in this compound enhances hydrophilicity, excessive modification of a protein can still lead to aggregation. |
| Suboptimal buffer conditions | Ensure the buffer composition and pH are suitable for maintaining the solubility of both the unconjugated protein and the final conjugate. |
| High degree of conjugation | Reduce the molar excess of the this compound to decrease the number of crosslinkers attached to each protein molecule. |
Problem 3: Difficulty in Purifying the Conjugate
| Possible Cause | Recommended Solution |
| Presence of unreacted crosslinker and byproducts | After the reaction, remove excess, non-reacted this compound and byproducts using a desalting column or dialysis. |
| Heterogeneity of the conjugated product | Optimize the reaction conditions (e.g., molar ratio of crosslinker to protein, reaction time) to achieve a more homogenous product. Analyze the reaction products using techniques like SDS-PAGE or size-exclusion chromatography to assess heterogeneity. |
| Co-elution of conjugated and unconjugated species | Utilize appropriate chromatography techniques, such as size-exclusion or ion-exchange chromatography, to separate the desired conjugate from unconjugated starting materials. |
Quantitative Data
Table 1: pH and Temperature Effects on NHS Ester Half-Life
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
| 9.0 | Not specified | < 10 minutes |
This data highlights the critical importance of pH control in NHS ester crosslinking reactions. Higher pH significantly accelerates the hydrolysis of the NHS ester, reducing its availability for the desired conjugation reaction.
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Conjugation using this compound
This protocol describes a two-step process where one protein is first modified with this compound to introduce a pyridyldithio group, and then a second protein containing a free sulfhydryl group is added to form the conjugate.
Materials:
-
Protein-NH2 (protein with available primary amines)
-
Protein-SH (protein with an available sulfhydryl group)
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Desalting columns
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare a 1-5 mg/mL solution of Protein-NH2 in the amine-free reaction buffer.
-
-
Modification of Protein-NH2 with this compound:
-
Add a 20- to 50-fold molar excess of the this compound solution to the Protein-NH2 solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Removal of Excess Crosslinker:
-
Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.
-
-
Conjugation with Protein-SH:
-
Add the sulfhydryl-containing protein (Protein-SH) to the purified SPDP-modified Protein-NH2.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Isolate the final conjugate from unconjugated proteins and other byproducts using an appropriate chromatography method, such as size-exclusion chromatography.
-
Visualizations
References
Technical Support Center: Preventing Aggregation in Bioconjugation with SPDP-PEG36-NHS Ester
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address aggregation issues encountered during bioconjugation with SPDP-PEG36-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional crosslinker used in bioconjugation, particularly for creating antibody-drug conjugates (ADCs).[1][2] It contains two reactive groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine residues on a protein) to form a stable amide bond.[3][4][5]
-
A pyridyl disulfide (SPDP) group that reacts with sulfhydryl (thiol) groups (from cysteine residues) to form a cleavable disulfide bond.
The "PEG36" component is a polyethylene glycol spacer, which is hydrophilic and helps to increase the solubility and stability of the crosslinker and the resulting conjugate, reducing the risk of aggregation.
Q2: What are the primary causes of aggregation when using this compound?
A2: Aggregation during bioconjugation can be triggered by several factors:
-
Increased Hydrophobicity: While the PEG spacer enhances solubility, the overall conjugation process can still increase the hydrophobicity of the biomolecule, leading to self-association and aggregation.
-
Intermolecular Crosslinking: If a protein has both accessible amines and sulfhydryl groups, the crosslinker can inadvertently link multiple protein molecules together, causing them to aggregate.
-
Suboptimal Buffer Conditions: Incorrect pH, low ionic strength, or the absence of stabilizing agents in the buffer can compromise protein stability and promote aggregation.
-
High Concentrations: High concentrations of either the protein or the this compound reagent can increase the likelihood of intermolecular interactions that lead to aggregation.
-
Over-labeling: Attaching too many crosslinker molecules to a protein can alter its surface charge and isoelectric point (pI), reducing its solubility and causing aggregation.
-
Reagent Solubility Issues: this compound has limited aqueous solubility and should be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. Adding the solid reagent directly to the buffer can cause it to precipitate.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving aggregation problems.
Problem 1: Visible precipitation or turbidity in the reaction mixture.
This is a clear indicator of significant aggregation.
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for visible precipitation.
Possible Causes & Solutions:
| Cause | Solution |
| Improper Reagent Dissolution | Dissolve the this compound in a small amount of a compatible organic solvent (e.g., DMSO or DMF) before adding it to the aqueous protein solution. |
| Incorrect Buffer pH | Ensure the reaction buffer pH is within the optimal range of 7.2 to 8.5. For proteins sensitive to higher pH, using a buffer closer to physiological pH (7.2-7.5) may be beneficial, although the reaction will be slower. Avoid buffers containing primary amines, such as Tris, as they will compete with the reaction. |
| High Reagent or Protein Concentration | Perform the reaction at a lower protein concentration to reduce the chances of intermolecular interactions. Add the dissolved reagent to the protein solution slowly and with gentle mixing to prevent localized high concentrations. |
Problem 2: High molecular weight species observed during analysis (e.g., SEC, SDS-PAGE).
This indicates the formation of soluble aggregates.
Logical Relationship for Preventing Soluble Aggregates:
Caption: Key strategies to prevent the formation of soluble aggregates.
Possible Causes & Solutions:
| Cause | Solution |
| Over-labeling | Reduce the molar excess of the this compound in the reaction. A lower degree of labeling is less likely to alter the protein's physicochemical properties significantly. |
| Intermolecular Disulfide Bonds | If the protein contains free cysteines that are not the intended target for conjugation, consider temporarily blocking them with a reversible agent like N-ethylmaleimide (NEM) before the labeling step. |
| Inherent Protein Instability | The conjugation process itself can destabilize some proteins. Consider adding stabilizing agents to your buffer, such as glycerol, arginine, or low concentrations of non-ionic detergents. |
| Unfavorable Buffer Ionic Strength | Both too low and too high salt concentrations can promote aggregation. Optimize the ionic strength of your buffer. |
Experimental Protocols
General Protocol for Bioconjugation with this compound
This protocol provides a starting point and should be optimized for your specific biomolecule.
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of the ester in a water-miscible organic solvent like DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
-
-
Protein Preparation:
-
Dissolve your protein in an amine-free buffer at a pH between 7.2 and 8.5. Suitable buffers include phosphate, bicarbonate, or borate buffers.
-
Ensure the protein is at a concentration that minimizes self-association but is sufficient for the reaction.
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.
-
Add the ester solution slowly while gently stirring the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Purification:
-
Remove excess, unreacted crosslinker and byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable storage buffer.
-
Workflow for a Standard Bioconjugation Experiment
Caption: A standard experimental workflow for bioconjugation.
Summary of Key Reaction Parameters
| Parameter | Recommended Range/Condition | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis. |
| Buffer | Phosphate, Bicarbonate, Borate | Must be free of primary amines. |
| Temperature | 4°C to Room Temperature | Lower temperatures can increase stability for sensitive proteins. |
| Molar Excess of Reagent | 5-20 fold | A starting point for optimization to achieve desired labeling without causing aggregation. |
| Reagent Solvent | DMSO or DMF | Ensures the reagent is fully dissolved before addition to the aqueous reaction. |
References
side reactions of NHS esters and how to avoid them.
Welcome to the Technical Support Center for NHS Ester Bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of N-hydroxysuccinimide (NHS) esters in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of an NHS ester crosslinker?
A1: NHS esters are amine-reactive crosslinkers that primarily react with primary amines (-NH₂), such as the N-terminus of a protein and the side chain of lysine residues, to form stable amide bonds.[1][2][3] This reaction is most efficient in a pH range of 7.2 to 8.5.[1][4]
Q2: What is the most common side reaction associated with NHS esters?
A2: The most significant and common side reaction is the hydrolysis of the NHS ester. In this reaction, the NHS ester reacts with water, leading to the formation of a non-reactive carboxylic acid and the release of N-hydroxysuccinimide (NHS). This competing reaction reduces the overall efficiency of the desired conjugation. The rate of hydrolysis is highly dependent on the pH of the reaction buffer.
Q3: Can NHS esters react with other functional groups on a protein besides primary amines?
A3: Yes, while NHS esters are highly selective for primary amines, they can engage in side reactions with other nucleophilic groups, although the reactivity is generally lower. These include:
-
Hydroxyl groups: Serine, threonine, and tyrosine residues can react to form unstable ester linkages that are susceptible to hydrolysis.
-
Sulfhydryl groups: Cysteine residues can react to form thioesters, which are less stable than the amide bonds formed with primary amines.
-
Imidazole groups: The imidazole ring of histidine residues can also exhibit some reactivity.
Q4: Which buffers should be avoided when working with NHS ester crosslinkers?
A4: Buffers that contain primary amines are incompatible with NHS ester reactions. Commonly used buffers to avoid include Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with the target molecule for reaction with the NHS ester, which significantly lowers the conjugation efficiency. Recommended amine-free buffers include phosphate-buffered saline (PBS), HEPES, carbonate-bicarbonate, and borate buffers.
Q5: How should NHS ester crosslinkers be stored and handled to maintain their reactivity?
A5: NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C. To prevent condensation upon opening, it is crucial to allow the reagent vial to equilibrate to room temperature before use. For NHS esters that are not water-soluble and require an organic solvent like DMSO or DMF, it is essential to use an anhydrous (dry) grade of the solvent to prepare stock solutions. Stock solutions should be prepared fresh immediately before use.
Troubleshooting Guides
Problem 1: Low or No Conjugation Efficiency
This is a common issue that can arise from several factors in the experimental setup.
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS ester | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. Prepare NHS ester stock solutions fresh in anhydrous DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH values. Consider performing the reaction at 4°C for a longer duration to minimize hydrolysis. |
| Presence of competing primary amines in the buffer | Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. If your sample is in an incompatible buffer like Tris or glycine, perform a buffer exchange using dialysis or a desalting column before starting the conjugation reaction. |
| Inaccessible primary amines on the target protein | The primary amines on your protein may be sterically hindered or located within the protein's core structure. If the native conformation is not essential for your application, consider gentle denaturation of the protein. Alternatively, using a crosslinker with a longer spacer arm may improve accessibility. |
| Low protein concentration | The competition from hydrolysis is more pronounced in dilute protein solutions. If feasible, increase the concentration of your protein to favor the desired conjugation reaction. |
| Inactive NHS ester reagent | Improper storage and handling can lead to the degradation of the NHS ester. You can assess the reactivity of your reagent by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base. |
Problem 2: Precipitation of Protein During or After Conjugation
Protein aggregation can occur if the conjugation process alters the protein's properties.
| Possible Cause | Recommended Solution |
| High degree of labeling | Excessive modification of the protein can alter its charge and solubility, leading to aggregation. Reduce the molar excess of the NHS ester crosslinker relative to the protein to control the number of modifications per molecule. |
| Use of a hydrophobic NHS ester | Conjugating a highly hydrophobic molecule can decrease the overall solubility of the protein conjugate. Consider using a PEGylated version of the NHS ester to enhance the hydrophilicity of the final product. |
| Denaturation of the protein | The reaction conditions or the modification itself may cause the protein to denature and precipitate. Optimize the crosslinker concentration by performing a titration experiment. Shorten the incubation time or conduct the reaction at a lower temperature (e.g., 4°C) to minimize the risk of denaturation. |
Quantitative Data
Table 1: Half-life of NHS Esters in Aqueous Solution at Different pH Values
The stability of NHS esters is highly dependent on the pH of the aqueous environment. Hydrolysis is the primary competing reaction that deactivates the NHS ester.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Data compiled from multiple sources.
Table 2: Comparison of NHS and Sulfo-NHS Esters
The choice between a standard NHS ester and its water-soluble analog, the sulfo-NHS ester, can impact the experimental design and outcomes.
| Feature | NHS Ester | Sulfo-NHS Ester |
| Solubility | Insoluble in aqueous buffers; requires organic solvents (DMF, DMSO). | Soluble in aqueous buffers. |
| Membrane Permeability | Permeable to cell membranes. | Impermeable to cell membranes. |
| Stability | Generally lower in aqueous solution. | Slightly higher in aqueous solution. |
| Applications | Intracellular labeling, general bioconjugation. | Cell surface labeling, general bioconjugation. |
Diagrams
Caption: NHS ester reaction pathway and common side reactions.
Caption: Troubleshooting workflow for low conjugation efficiency.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with an NHS Ester
This protocol provides a general guideline for conjugating a molecule functionalized with an NHS ester to a protein.
Materials:
-
Protein solution (1-10 mg/mL)
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3; 0.1 M phosphate buffer, pH 7.2-8.0)
-
NHS ester reagent
-
Anhydrous, amine-free DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5; 1 M glycine)
-
Purification column (e.g., gel filtration/desalting column)
Methodology:
-
Buffer Exchange: Ensure the protein is in an appropriate amine-free reaction buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should typically be less than 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours on ice (4°C). The optimal time and temperature may need to be determined empirically.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, non-reacted label and byproducts by passing the reaction mixture through a desalting or gel filtration column.
Protocol 2: Assessing the Reactivity of an NHS Ester Reagent
This protocol allows for a qualitative assessment of the activity of an NHS ester reagent by measuring the release of NHS upon hydrolysis.
Materials:
-
NHS ester reagent
-
Amine-free buffer (e.g., phosphate buffer, pH 7-8)
-
0.5-1.0 N NaOH
-
Spectrophotometer and quartz cuvettes
-
Anhydrous DMSO or DMF (if the reagent is not water-soluble)
Methodology:
-
Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester reagent and dissolve it in 2 mL of the amine-free buffer. If the reagent is not water-soluble, first dissolve it in a small amount of anhydrous DMSO or DMF, and then add the buffer.
-
Prepare Control: Prepare a control sample containing only the buffer (and organic solvent, if used).
-
Measure Initial Absorbance (A_initial): Zero the spectrophotometer at 260 nm using the control sample. Immediately measure the absorbance of the reagent solution. This reading accounts for any NHS that has been pre-hydrolyzed.
-
Induce Complete Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH to rapidly and completely hydrolyze any remaining active NHS ester. Vortex for 30 seconds.
-
Measure Final Absorbance (A_final): Promptly (within 1 minute) measure the absorbance of the base-treated solution at 260 nm.
-
Assess Reactivity:
-
If A_final > A_initial , it indicates that active NHS ester was present and subsequently hydrolyzed by the addition of NaOH. The reagent is considered reactive.
-
If A_final is not significantly greater than A_initial , the reagent is likely hydrolyzed and inactive.
-
References
Technical Support Center: Improving the Stability of SPDP-PEG36-NHS Ester Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with SPDP-PEG36-NHS ester conjugates. Our goal is to help you improve the stability and performance of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of the this compound reagent itself?
A1: The stability of the this compound is primarily influenced by two factors:
-
Moisture: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in the presence of water. It is crucial to store the reagent in a cool, dry place, preferably under desiccation.[1][2] Before use, always allow the vial to equilibrate to room temperature before opening to prevent water condensation on the cold powder.[1][2]
-
Storage Temperature: For long-term stability, the reagent should be stored at -20°C.[3]
Q2: My conjugation efficiency is low. What are the likely causes related to the NHS ester reaction?
A2: Low conjugation efficiency is often linked to the stability and reactivity of the NHS ester. Key factors include:
-
Hydrolysis of the NHS ester: This is the most common cause. NHS esters have a limited half-life in aqueous solutions, which is highly dependent on the pH of the reaction buffer.
-
Incorrect pH of the reaction buffer: The optimal pH for NHS ester conjugation is a compromise between maximizing the reactivity of primary amines on your biomolecule and minimizing hydrolysis of the NHS ester.
-
Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris (Tris-buffered saline, TBS) or glycine, will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency.
-
Low protein concentration: Higher protein concentrations (e.g., > 5 mg/mL) can favor the desired conjugation reaction over the competing hydrolysis reaction.
Q3: How can I improve the stability of the disulfide bond in my final conjugate?
A3: The stability of the disulfide bond in the SPDP linker is crucial for applications like antibody-drug conjugates (ADCs) where premature cleavage in circulation is undesirable. The stability of the disulfide bond is influenced by:
-
Steric Hindrance: Disulfide bonds with greater steric hindrance, such as those with adjacent alkyl groups, tend to be more stable against reduction. The SPDP linker provides a certain level of stability.
-
Reducing Agents: The disulfide bond is designed to be cleaved in the reducing environment of the cell, which has a high concentration of glutathione. Minimizing exposure to exogenous reducing agents during purification and storage is essential.
Q4: What is the recommended storage procedure for this compound stock solutions?
A4: To maintain the reactivity of your this compound, proper handling and storage of stock solutions are essential.
-
Solvent Choice: If the NHS ester is not readily soluble in your aqueous reaction buffer, first dissolve it in a dry, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Ensure the DMF is of high quality and does not have a "fishy" smell, which indicates degradation to dimethylamine, a competing nucleophile.
-
Storage of Stock Solutions: Aqueous solutions of NHS esters should be used immediately after preparation. Stock solutions in anhydrous DMF or DMSO can be stored for 1-2 months at -20°C.
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
This is one of the most frequent issues encountered during bioconjugation with this compound. The following guide will help you systematically troubleshoot the problem.
Troubleshooting Workflow for Low Conjugation Yield
Caption: Troubleshooting workflow for low conjugation yield.
Problem 2: Premature Cleavage of the Disulfide Bond
If you observe a loss of the conjugated molecule (e.g., a drug) from your protein during storage or in circulation, it may be due to the instability of the disulfide bond.
Troubleshooting Guide for Disulfide Bond Instability
| Potential Cause | Recommended Action | Explanation |
| Presence of Reducing Agents | Ensure all buffers for purification and storage are free of reducing agents like DTT, TCEP, or β-mercaptoethanol. | The disulfide bond in the SPDP linker is susceptible to reduction. Even trace amounts of reducing agents can lead to cleavage. |
| Inappropriate Storage pH | Store the final conjugate in a buffer with a pH around 6.0-7.0. | While the disulfide bond itself is not directly pH-sensitive, extreme pH values can affect protein conformation, potentially exposing the disulfide bond and making it more susceptible to reduction. |
| Microbial Contamination | Add a bacteriostatic agent like sodium azide (low concentration, e.g., 0.02%) to your storage buffer if appropriate for your application. | Microbial growth can create a reducing environment, leading to the cleavage of the disulfide bond. |
Data and Protocols
Quantitative Data Summary
Table 1: NHS Ester Half-life in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 7.0 | 25 | ~ 1 hour |
| 8.0 | 4 | ~ 1 hour |
| 8.5 | 25 | ~ 30 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | 4 | < 10 minutes |
This data is a compilation from various sources and should be used as a general guideline. Actual half-life may vary depending on buffer composition and other factors.
Table 2: Recommended Reaction Conditions for NHS Ester Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal balance between amine reactivity and NHS ester stability. A pH of 8.3-8.5 is often recommended. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can help to minimize hydrolysis if longer reaction times are needed. |
| Reaction Time | 30 minutes - 4 hours | Dependent on temperature, pH, and the specific biomolecules being conjugated. |
| Buffer Type | Phosphate, Bicarbonate, Borate, HEPES | Must be free of primary amines. |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of the NHS ester (e.g., 10-20 mM) in anhydrous DMSO or DMF immediately before use.
-
-
Protein Preparation:
-
Dissolve your protein in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
If your buffer contains any interfering substances like Tris or glycine, perform a buffer exchange using a desalting column or dialysis.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess is a good starting point.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
-
Purification:
-
Remove excess, unreacted this compound and reaction byproducts (N-hydroxysuccinimide) using a desalting column, gel filtration, or dialysis.
-
Protocol 2: Thiol-Reactive Conjugation with the SPDP-modified Protein
-
Preparation of the Thiol-containing Molecule:
-
Dissolve your thiol-containing molecule (e.g., a reduced antibody fragment or a cysteine-containing peptide) in a thiol-free buffer, pH 6.5-7.5.
-
-
Conjugation Reaction:
-
Add the SPDP-modified protein to the solution of the thiol-containing molecule.
-
Allow the reaction to proceed at room temperature for 1-2 hours. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
-
Final Purification:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography to separate the conjugate from any unreacted components.
-
Visual Guides
This compound Reaction Pathway
Caption: Reaction scheme of this compound.
References
dealing with hydrolysis of SPDP-PEG36-NHS ester in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPDP-PEG36-NHS ester. Our goal is to help you navigate the challenges associated with the hydrolysis of this reagent in aqueous solutions and ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional crosslinker. It contains two primary reactive groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[]
-
A pyridyldithio (SPDP) group that reacts with sulfhydryl groups (e.g., the side chain of cysteine residues) to form a cleavable disulfide bond.[2]
The polyethylene glycol (PEG) spacer (PEG36) increases the solubility of the crosslinker and the resulting conjugate in aqueous solutions.[3][4]
Q2: What is NHS ester hydrolysis and why is it a concern?
NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, leading to the cleavage of the ester and the formation of an inactive carboxylic acid and N-hydroxysuccinimide.[5] This is a significant issue because the hydrolyzed ester can no longer react with primary amines on your target molecule, which reduces the efficiency and yield of your conjugation reaction.
Q3: What are the main factors that influence the rate of NHS ester hydrolysis?
The rate of NHS ester hydrolysis is primarily influenced by:
-
pH: The rate of hydrolysis significantly increases with higher pH.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Buffer Composition: The presence of primary amines in the buffer will compete with the desired reaction.
Troubleshooting Guide
Problem: Low Conjugation Yield
Low or no yield of the desired conjugate is a common issue, often attributable to the hydrolysis of the this compound.
Possible Cause 1: Suboptimal pH of the reaction buffer.
-
Explanation: The reaction of NHS esters with primary amines is highly pH-dependent. At a low pH, the amine group is protonated, rendering it non-nucleophilic. At a high pH, the rate of hydrolysis of the NHS ester increases dramatically.
-
Solution: The optimal pH range for NHS ester conjugation is typically 7.2-8.5. A pH of 8.3-8.5 is often recommended as the ideal balance between amine reactivity and NHS ester stability. Use non-amine-containing buffers such as phosphate, bicarbonate, or borate buffers.
Possible Cause 2: Hydrolysis of the this compound stock solution.
-
Explanation: this compound is sensitive to moisture and will hydrolyze if exposed to water. Storing the reagent as a stock solution in an aqueous buffer is not recommended.
-
Solution: Always prepare the this compound solution immediately before use. Dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Possible Cause 3: Improper storage and handling of the solid reagent.
-
Explanation: The solid this compound reagent can be compromised by moisture from the air.
-
Solution: Store the solid reagent in a cool, dry place, preferably in a desiccator. Before opening the vial, allow it to equilibrate to room temperature to prevent condensation.
Quantitative Data
The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The table below summarizes the half-life of NHS esters at different pH values.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 7.0 | Room Temperature | Several hours |
| 8.5 | Room Temperature | > 50% hydrolysis in < 480 seconds |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | < 10 minutes |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Conjugation using this compound
This protocol outlines the steps for conjugating two proteins, one amine-containing and one sulfhydryl-containing.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
Reaction Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0
-
Desalting columns
Methodology:
-
Preparation of this compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to prepare a stock solution (e.g., 20 mM).
-
-
Modification of Amine-Containing Protein:
-
Dissolve the amine-containing protein (Protein-NH2) in the Reaction Buffer.
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Removal of Excess Crosslinker:
-
Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.
-
-
Conjugation to Sulfhydryl-Containing Protein:
-
Add the sulfhydryl-containing protein (Protein-SH) to the purified SPDP-modified protein solution.
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography.
-
Protocol 2: Quantification of NHS Ester Hydrolysis
This protocol allows for the assessment of the reactivity of your this compound reagent by measuring the amount of hydrolysis.
Materials:
-
This compound
-
Amine-free buffer (e.g., phosphate buffer, pH 7.0)
-
0.5-1.0 N NaOH
-
Spectrophotometer
Methodology:
-
Prepare Solutions:
-
Weigh 1-2 mg of the this compound and dissolve it in 2 mL of the amine-free buffer.
-
Prepare a control tube containing only 2 mL of the buffer.
-
-
Measure Initial Absorbance (A_initial):
-
Measure the absorbance of the reagent solution and the control at 260 nm.
-
The initial absorbance of the active ester is A_initial = A_reagent - A_control. This accounts for any NHS that has already been released due to prior hydrolysis.
-
-
Induce Complete Hydrolysis:
-
Add a small volume of 0.5-1.0 N NaOH to the reagent solution to rapidly and completely hydrolyze any remaining active ester.
-
Incubate for several minutes.
-
-
Measure Final Absorbance (A_final):
-
Remeasure the absorbance of the base-treated reagent solution at 260 nm.
-
-
Assess Reactivity:
-
A significant increase in absorbance (A_final > A_initial) indicates that the reagent was active.
-
If there is no measurable increase in absorbance, the reagent has likely been fully hydrolyzed and is inactive.
-
Visualizations
Caption: Competing reactions of this compound in an aqueous environment.
Caption: Recommended workflow for minimizing hydrolysis during conjugation.
References
Technical Support Center: Optimizing Disulfide Bond Cleavage of SPDP-PEG36-NHS Ester
Welcome to the technical support center for the SPDP-PEG36-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this linker by providing in-depth troubleshooting guides and frequently asked questions (FAQs) related to the cleavage of its disulfide bond.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of the cleavable disulfide bond in this compound?
The cleavable disulfide bond is a key feature of the this compound, enabling the reversible conjugation of molecules. This is particularly valuable in applications such as:
-
Drug Delivery: In the synthesis of antibody-drug conjugates (ADCs), the disulfide bond can be cleaved intracellularly, releasing the cytotoxic drug from the antibody carrier.[1]
-
Protein-Protein Conjugation: It allows for the formation of temporary protein complexes that can be dissociated under reducing conditions for analytical or functional studies.[2][3]
-
Biomolecule Immobilization: Molecules can be attached to surfaces or matrices and subsequently released by cleaving the disulfide bond.
Q2: Which reducing agents are recommended for cleaving the disulfide bond in this compound?
The most commonly used and recommended reducing agents are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[4][5] The choice between them depends on the specific requirements of your experiment.
-
DTT: A strong reducing agent, highly effective at neutral to alkaline pH.
-
TCEP: Odorless, more stable over a wider pH range, and does not contain a thiol group, which can be advantageous for downstream applications involving thiol-reactive chemistry.
Q3: Can the disulfide bond in the SPDP linker be cleaved without affecting the native disulfide bonds within my protein?
Yes, under controlled conditions, it is possible to selectively cleave the disulfide bond of the SPDP linker. In many cases, using a concentration of 25mM DTT at a pH of 4.5 is effective for cleaving the SPDP-generated crosslink without significantly impacting the native disulfide bonds of a protein. However, optimization for each specific protein is recommended.
Q4: How can I monitor the efficiency of the disulfide bond cleavage?
The cleavage of the 2-pyridyldithio group, which is part of the SPDP linker, results in the release of pyridine-2-thione. The concentration of this byproduct can be determined by measuring the absorbance at 343 nm, providing a way to monitor the reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the cleavage of the disulfide bond in this compound conjugates.
Issue 1: Incomplete or Inefficient Disulfide Bond Cleavage
Symptoms:
-
Downstream analysis (e.g., SDS-PAGE, mass spectrometry) shows a significant amount of uncleaved conjugate.
-
The biological activity associated with the released molecule is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Insufficient Reducing Agent | Increase the molar excess of the reducing agent (DTT or TCEP) relative to the conjugate. A 10- to 100-fold molar excess is a good starting point. | A higher concentration of the reducing agent drives the equilibrium towards the reduced state, ensuring more complete cleavage. |
| Suboptimal Reaction Conditions | Optimize the pH, temperature, and incubation time. For DTT, a pH of 7.5-8.5 is ideal. TCEP is effective over a broader pH range. Increasing the temperature (e.g., to 37°C or 56°C) and incubation time (e.g., 30-60 minutes) can improve efficiency. | Reaction kinetics are influenced by these parameters. Thiol-based reducing agents are more effective at higher pH values where the thiol group is deprotonated. |
| Inaccessible Disulfide Bonds | If the disulfide bond is sterically hindered, consider adding a denaturing agent like 6 M guanidine hydrochloride or 8 M urea to the reduction buffer. | Denaturants unfold the protein, exposing the disulfide bond to the reducing agent. |
| Oxidized Reducing Agent | Prepare fresh solutions of DTT immediately before use, as it is prone to oxidation by air. | Oxidized DTT is ineffective as a reducing agent. |
Experimental Protocols
Protocol 1: General Procedure for Disulfide Bond Cleavage with DTT
This protocol provides a general guideline for cleaving the disulfide bond of an this compound conjugate. Optimization for your specific molecule is recommended.
-
Prepare the Conjugate Solution: Dissolve the this compound conjugate in a suitable buffer. A common choice is a phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.2-8.0, with 1 mM EDTA).
-
Prepare DTT Stock Solution: Prepare a fresh stock solution of DTT (e.g., 1 M in water).
-
Initiate Cleavage Reaction: Add the DTT stock solution to the conjugate solution to achieve the desired final concentration (e.g., 20-50 mM).
-
Incubate: Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes.
-
Remove Excess DTT: After incubation, it is crucial to remove the excess DTT to prevent interference with downstream applications. This can be achieved using a desalting column or dialysis.
Protocol 2: Selective Cleavage of SPDP Disulfide Bond
This protocol aims to cleave the SPDP linker's disulfide bond while minimizing the reduction of native protein disulfide bonds.
-
Prepare Acetate Buffer: Prepare an acetate buffer with a pH of 4.5.
-
Prepare the Conjugate Solution: Dissolve the conjugate in the acetate buffer.
-
Prepare DTT Stock Solution: Prepare a fresh stock solution of DTT.
-
Initiate Cleavage: Add DTT to the conjugate solution to a final concentration of 25 mM.
-
Incubate: Incubate the reaction at room temperature for 30 minutes.
-
Purification: Immediately purify the cleaved molecule to remove DTT and the cleaved linker fragment using a desalting column or dialysis against a suitable buffer for your downstream application.
Visualizations
Caption: General workflow for disulfide bond cleavage.
References
challenges in conjugating large proteins with SPDP-PEG36-NHS ester
Welcome to the technical support center for SPDP-PEG36-NHS ester protein conjugation. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when conjugating large proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional crosslinker used to link two molecules together.[1][2] It contains three key components:
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (–NH₂), such as the side chains of lysine residues and the N-terminus of proteins, to form a stable amide bond.[3][4]
-
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This group contains a pyridyldithio moiety that reacts specifically with sulfhydryl groups (–SH) from cysteine residues to form a cleavable disulfide bond.[5]
-
Polyethylene Glycol (PEG36): This long, hydrophilic PEG spacer arm increases the solubility of the crosslinker and the resulting conjugate, reduces aggregation, and can minimize non-specific binding.
The conjugation process typically involves two main steps. First, the NHS ester end of the linker reacts with a protein containing accessible primary amines. Second, the pyridyldithio group on the now-activated protein reacts with a second molecule that has a free sulfhydryl group.
Q2: Why is conjugating large proteins (>100 kDa) particularly challenging?
A2: Conjugating large proteins presents several unique challenges:
-
Steric Hindrance: The large size and complex three-dimensional structure of the protein can physically block the reactive groups on the crosslinker from accessing target amine or sulfhydryl residues, leading to lower conjugation efficiency.
-
Multiple Reaction Sites: Large proteins, like antibodies, often have numerous lysine residues. This can lead to a heterogeneous product with a variable degree of labeling (DOL) and different conjugation sites, potentially impacting the protein's function and stability.
-
Increased Risk of Aggregation: Large proteins are often more susceptible to aggregation due to their complex folding and larger hydrophobic surface areas. The addition of crosslinkers can alter the protein's surface charge and hydrophobicity, further promoting aggregation.
-
Difficult Purification: The similarity in size between the desired conjugate, unreacted protein, and various conjugated species makes purification by standard methods like size-exclusion chromatography (SEC) more difficult.
Q3: What are the most critical reaction parameters to control for a successful conjugation?
A3: The success of your conjugation reaction is highly dependent on several key parameters:
-
pH: The NHS ester reaction with primary amines is most efficient at a pH of 7.2-8.5. Below this range, the amine groups are protonated and less nucleophilic. Above this range, the NHS ester rapidly hydrolyzes, reducing its reactivity. The pyridyldithio-thiol reaction also works optimally at a pH of 7-8.
-
Buffer Choice: Always use an amine-free buffer such as Phosphate-Buffered Saline (PBS) or HEPES. Buffers containing primary amines, like Tris, will compete with the protein for reaction with the NHS ester, significantly lowering conjugation efficiency.
-
Reagent Preparation: this compound is moisture-sensitive and should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use. Do not prepare aqueous stock solutions for storage, as the NHS ester will hydrolyze.
-
Molar Ratio: The molar excess of the crosslinker relative to the protein is a critical factor in controlling the degree of labeling (DOL). A higher molar ratio will generally result in a higher DOL, but also increases the risk of protein aggregation and loss of function.
Troubleshooting Guide
This section addresses common problems encountered during the conjugation of large proteins with this compound.
Problem 1: Low Conjugation Efficiency or Low Yield
| Potential Cause | Recommended Solution |
| NHS Ester Hydrolysis | Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation. Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use. Avoid storing the reagent in solution. |
| Incorrect Buffer Composition | Ensure the buffer is free of primary amines (e.g., Tris, glycine). Dialyze the protein into an appropriate buffer like PBS or HEPES (pH 7.2-8.0) before starting the reaction. |
| Suboptimal pH | Verify that the reaction buffer pH is between 7.2 and 8.5. The rate of NHS ester hydrolysis increases significantly at pH values above 8.5. |
| Insufficient Molar Ratio of Linker | For large, dilute proteins, a higher molar excess of the linker may be required. Perform titration experiments with varying molar ratios (e.g., 5:1, 10:1, 20:1 linker:protein) to determine the optimal ratio for your specific protein. |
| Steric Hindrance | Increase the reaction incubation time (e.g., from 1 hour to 2-4 hours at room temperature) to allow more time for the reaction to proceed. Consider performing the reaction at 4°C overnight. |
Problem 2: Protein Aggregation or Precipitation During/After Reaction
| Potential Cause | Recommended Solution |
| Over-labeling (High DOL) | A high degree of labeling can alter the protein's isoelectric point and increase surface hydrophobicity, leading to aggregation. Reduce the molar excess of the SPDP-PEG-NHS ester in the reaction. |
| Unfavorable Buffer Conditions | Ensure the buffer's ionic strength and pH are suitable for your protein's stability. Environmental stresses like pH shifts can promote unfolding and aggregation. |
| High Localized Reagent Concentration | Add the dissolved linker solution to the protein solution slowly while gently stirring. This prevents localized high concentrations that can cause rapid, uncontrolled reactions and precipitation. |
| Temperature Stress | Some proteins are sensitive to room temperature incubations. Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down both the labeling reaction and potential protein unfolding. |
| Protein Instability | The protein itself may be inherently unstable. Ensure the starting protein solution is aggregate-free by performing SEC or dynamic light scattering (DLS) before conjugation. |
Experimental Protocols & Data
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve efficiency, but may increase aggregation risk. |
| Reaction Buffer | PBS, HEPES, Borate | Must be amine-free. |
| Reaction pH | 7.2 - 8.5 | Optimal balance between amine reactivity and NHS ester stability. |
| Linker:Protein Molar Ratio | 5:1 to 20:1 | Must be optimized empirically for the target protein and desired DOL. |
| Reaction Temperature | 4°C to 25°C (Room Temp) | Lower temperatures may require longer incubation times. |
| Reaction Time | 30 minutes to 4 hours | Can be extended (e.g., overnight at 4°C) for difficult conjugations. |
| Quenching Reagent | 50-100 mM Tris or Glycine | Optional step to stop the reaction by consuming excess NHS ester. |
Protocol: Two-Step Conjugation of Protein A with a Thiolated Protein B
This protocol describes the activation of Protein A with this compound, followed by conjugation to a sulfhydryl-containing Protein B.
Materials:
-
Protein A (in amine-free buffer, e.g., PBS pH 7.4)
-
Thiolated Protein B (in a stable buffer)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette.
Step 1: Activation of Protein A
-
Prepare Protein A at a concentration of 2-5 mg/mL in Reaction Buffer.
-
Equilibrate the this compound vial to room temperature.
-
Immediately before use, dissolve the ester in anhydrous DMSO to create a 10-20 mM stock solution.
-
Add a 10- to 20-fold molar excess of the dissolved NHS ester to the Protein A solution while gently stirring.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
(Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.
Step 2: Purification of Activated Protein A
-
Remove excess, unreacted this compound and reaction byproducts.
-
This is critical to prevent the unreacted linker from modifying Protein B.
-
Use an appropriate size-exclusion chromatography column (e.g., PD-10) or dialysis, exchanging the buffer to PBS pH 7.2.
Step 3: Conjugation with Thiolated Protein B
-
Combine the purified, activated Protein A with the thiolated Protein B at a desired molar ratio (e.g., 1:1).
-
The pyridyldithio group on Protein A will react with the free thiol on Protein B.
-
Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing.
Step 4: Final Purification and Analysis
-
Purify the final conjugate (Protein A-S-S-Protein B) from unreacted components using an appropriate method such as SEC, Ion-Exchange Chromatography (IEX), or Hydrophobic Interaction Chromatography (HIC).
-
Analyze the final product using SDS-PAGE (under non-reducing and reducing conditions) and SEC-HPLC to confirm conjugation and assess purity.
Visual Guides
References
Technical Support Center: Confirmation of Successful Conjugation with SPDP-PEG36-NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming successful conjugation reactions using SPDP-PEG36-NHS ester. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional crosslinker used to conjugate molecules, typically proteins or antibodies, to other molecules.[1][2][3] It contains two reactive groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH2), commonly found on lysine residues of proteins, to form a stable amide bond.[4][5] This reaction is most efficient at a pH range of 7.2-8.5.
-
A pyridyldithiol (SPDP) group that reacts with sulfhydryl groups (-SH), such as those on cysteine residues, to form a cleavable disulfide bond. This reaction is optimal at a pH of 7-8.
The polyethylene glycol (PEG) spacer (PEG36) increases the solubility of the conjugated molecules in aqueous solutions. The disulfide bond within the SPDP linker can be cleaved by reducing agents like dithiothreitol (DTT), allowing for the release of the conjugated molecule if desired.
Q2: How can I be sure my conjugation reaction with this compound was successful?
Confirming a successful conjugation involves demonstrating an increase in the molecular weight of the target molecule and, ideally, quantifying the degree of conjugation. Several analytical techniques can be employed, ranging from simple qualitative assessments to more complex quantitative analyses. These methods include:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for a visual confirmation of a molecular weight shift.
-
Chromatographic Methods such as Size-Exclusion Chromatography (SEC), Reversed-Phase Chromatography (RPC), and Hydrophobic Interaction Chromatography (HIC) to separate the conjugate from unreacted components.
-
Mass Spectrometry (MS) for precise mass determination of the conjugate.
-
UV-Vis Spectroscopy to quantify the release of pyridine-2-thione during the reaction.
Q3: Can I quantify the number of this compound molecules attached to my protein?
Yes, the degree of conjugation, also known as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs), can be quantified. A common method involves measuring the release of pyridine-2-thione, a byproduct of the SPDP reaction with a sulfhydryl group. This molecule has a strong absorbance at 343 nm. Additionally, techniques like Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry can provide information on the distribution of different conjugate species.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conjugation observed on SDS-PAGE | Hydrolysis of NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. | Ensure the this compound is stored in a desiccated environment. Prepare the reagent solution immediately before use in an anhydrous solvent like DMSO or DMF. |
| Incorrect buffer pH: The NHS ester reaction with primary amines is pH-dependent. | Use a buffer with a pH between 7.2 and 8.5 for the NHS ester reaction. Avoid buffers containing primary amines, such as Tris. | |
| Insufficient molar excess of the crosslinker: A low ratio of crosslinker to the target molecule can lead to incomplete conjugation. | Optimize the molar ratio of this compound to your protein. A 5- to 20-fold molar excess is a common starting point. | |
| Smearing of bands on SDS-PAGE | Interaction between PEG and SDS: The polyethylene glycol (PEG) chain can interact with SDS, leading to broadened or smeared bands. | Consider using Native PAGE as an alternative to SDS-PAGE, as it avoids the use of SDS and can provide better resolution for PEGylated proteins. |
| Precipitation of the conjugate | Increased hydrophobicity: The addition of the crosslinker and conjugated molecule can increase the overall hydrophobicity, leading to aggregation and precipitation. | The PEG spacer in this compound is designed to enhance solubility. However, if precipitation occurs, consider optimizing the buffer conditions (e.g., adjusting pH or ionic strength) or using a different crosslinker with a longer PEG chain. |
| Inconsistent results between batches | Variability in starting materials: The purity and concentration of your protein and the crosslinker can affect the outcome. | Ensure consistent quality of your starting materials. Accurately determine the protein concentration before conjugation. |
Experimental Protocols
Protocol 1: SDS-PAGE Analysis of Conjugation
This protocol provides a method to qualitatively assess the success of a conjugation reaction by observing a shift in the molecular weight of the target protein.
Methodology:
-
Sample Preparation:
-
Prepare three samples for analysis:
-
Unconjugated protein (negative control).
-
Conjugation reaction mixture.
-
Purified conjugate (if applicable).
-
-
Mix each sample with an appropriate volume of 4x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
-
Gel Electrophoresis:
-
Load the prepared samples onto a polyacrylamide gel with an appropriate percentage to resolve the expected molecular weights of the unconjugated protein and the conjugate.
-
Include a molecular weight marker to estimate the size of the protein bands.
-
Run the gel according to the manufacturer's instructions.
-
-
Staining and Visualization:
-
After electrophoresis, stain the gel with a protein stain such as Coomassie Brilliant Blue or a silver stain.
-
Destain the gel and visualize the protein bands. A successful conjugation will show a new band at a higher molecular weight compared to the unconjugated protein. PEGylated proteins may appear as a smear or a broader band than the unconjugated protein.
-
Protocol 2: Quantification of Pyridine-2-thione Release
This protocol allows for the quantification of the number of SPDP groups that have reacted with sulfhydryls by measuring the absorbance of the released pyridine-2-thione.
Methodology:
-
Reaction Setup:
-
Perform the conjugation reaction in a buffer at pH 7-8.
-
-
Spectrophotometric Measurement:
-
After the reaction, measure the absorbance of the reaction mixture at 343 nm.
-
Use the molar extinction coefficient of pyridine-2-thione (ε = 8,080 M⁻¹cm⁻¹) to calculate its concentration.
-
The concentration of released pyridine-2-thione corresponds to the concentration of reacted SPDP groups.
-
-
Calculation of Degree of Conjugation:
-
Calculate the molar ratio of reacted SPDP to the protein to determine the average number of conjugated molecules per protein.
-
Protocol 3: Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size and can be used to separate the larger conjugate from the smaller, unreacted protein and crosslinker.
Methodology:
-
System Setup:
-
Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).
-
-
Sample Injection:
-
Inject the conjugation reaction mixture onto the column.
-
-
Data Analysis:
-
Monitor the elution profile using a UV detector. The conjugate will elute earlier than the unconjugated protein.
-
The presence of a new, earlier-eluting peak is indicative of successful conjugation.
-
For more detailed analysis, SEC can be coupled with multi-angle light scattering (SEC-MALS) to determine the absolute molar mass of the eluting species.
-
Visualizing Workflows and Concepts
References
Validation & Comparative
A Head-to-Head Comparison of SPDP-PEG36-NHS Ester and Other Leading PEGylated Crosslinkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a crosslinker is a critical determinant in the successful development of bioconjugates, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). The linker not only connects the targeting antibody to the therapeutic payload but also profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the efficacy and safety of the conjugate. Among the diverse array of available crosslinkers, PEGylated reagents have gained prominence for their ability to enhance the physicochemical properties of bioconjugates.[1]
This guide provides an objective, data-driven comparison of SPDP-PEG36-NHS ester against other widely used PEGylated crosslinkers, including those with maleimide (MAL-PEG-NHS), succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC-PEG), and dibenzocyclooctyne (DBCO-PEG-NHS) functionalities. We will delve into their respective reaction chemistries, performance characteristics, and provide supporting experimental data to inform the rational selection of the optimal crosslinker for your research and drug development endeavors.
At a Glance: Key Properties of Compared PEGylated Crosslinkers
The choice of a crosslinker is dictated by the specific functional groups available on the biomolecule and the desired properties of the final conjugate. The following table summarizes the key features of the crosslinkers discussed in this guide.
| Feature | This compound | MAL-PEG-NHS Ester | SMCC-PEG-NHS Ester | DBCO-PEG-NHS Ester |
| Target Functional Groups | Primary Amines (-NH2), Sulfhydryls (-SH) | Primary Amines (-NH2), Sulfhydryls (-SH) | Primary Amines (-NH2), Sulfhydryls (-SH) | Primary Amines (-NH2), Azides (-N3) |
| Linkage Type | Cleavable (Disulfide) | Non-cleavable (Thioether) | Non-cleavable (Thioether) | Non-cleavable (Triazole) |
| Reaction Chemistry | NHS ester-amine reaction; Thiol-disulfide exchange | NHS ester-amine reaction; Michael addition | NHS ester-amine reaction; Michael addition | NHS ester-amine reaction; Strain-promoted alkyne-azide cycloaddition (SPAAC) "Click Chemistry" |
| Key Advantages | Cleavability allows for payload release in a reducing environment; Long PEG chain enhances solubility.[2][3] | Forms a stable thioether bond; Well-established chemistry.[4] | Cyclohexane ring provides steric hindrance, potentially increasing stability. | Bioorthogonal reaction; High specificity and reaction kinetics. |
| Considerations | Disulfide bond may have limited stability in circulation. | Potential for retro-Michael reaction leading to deconjugation. | Higher hydrophobicity compared to linear PEG linkers. | Requires an azide-modified binding partner. |
The Role of the PEG Spacer: Enhancing Performance
The inclusion of a polyethylene glycol (PEG) spacer in crosslinkers is a well-established strategy to improve the properties of bioconjugates. The long, hydrophilic PEG36 chain in this compound imparts several key advantages:
-
Increased Hydrophilicity: The PEG chain creates a hydration shell, which can mitigate the aggregation often caused by hydrophobic payloads and improve the overall solubility of the ADC.
-
Enhanced Pharmacokinetics: The increased hydrodynamic size of the PEGylated conjugate can reduce renal clearance, leading to a longer circulation half-life and increased tumor accumulation.
-
Improved Stability: The flexible PEG chain can sterically hinder enzymatic degradation of the linker and payload, contributing to the overall stability of the ADC in circulation.
-
Higher Drug-to-Antibody Ratio (DAR): By reducing the propensity for aggregation, PEG linkers can enable the conjugation of a higher number of drug molecules to the antibody.
The length and architecture of the PEG linker are critical parameters that can be optimized to fine-tune the properties of the bioconjugate.
Reaction Chemistries: A Visual Guide
The following diagrams illustrate the fundamental reaction mechanisms employed by the compared crosslinkers.
Figure 1: NHS ester reaction with a primary amine.
The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, such as the side chain of lysine residues on an antibody, to form a stable amide bond. This reaction is efficient at a slightly alkaline pH.
Figure 2: SPDP reaction with a sulfhydryl group.
The pyridyl disulfide group of the SPDP linker reacts with a free sulfhydryl group, typically from a cysteine residue, to form a cleavable disulfide bond. The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to follow the reaction progress.
Figure 3: Maleimide reaction with a sulfhydryl group.
The maleimide group reacts with sulfhydryl groups via a Michael addition to form a stable, non-cleavable thioether bond. This reaction is most specific and efficient at a neutral pH.
Figure 4: DBCO reaction with an azide group.
Strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal "click chemistry" reaction between a DBCO group and an azide. This reaction is highly specific, proceeds rapidly at physiological conditions without the need for a catalyst, and forms a very stable triazole linkage.
Performance Comparison: Experimental Data
The following tables summarize key experimental data comparing the performance of ADCs constructed with different linker technologies. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
Lower IC50 values indicate higher potency. The effect of the linker on cytotoxicity can be influenced by the payload, the target cell line, and the drug-to-antibody ratio (DAR).
| ADC Target | Linker Type | Payload | Cell Line | IC50 (nM) | Reference |
| HER2 | SMCC (Non-cleavable) | DM1 | BT-474 | ~0.03 | |
| HER2 | Val-Cit (Cleavable) | MMAE | BT-474 | ~0.01 | |
| CD30 | Maleimide-PEG4 | MMAE | Karpas-299 | ~10 | |
| CD30 | Maleimide-PEG12 | MMAE | Karpas-299 | ~10 | |
| CD30 | Maleimide-PEG24 | MMAE | Karpas-299 | ~10 | |
| HER2 | SMCC (No PEG) | MMAE | NCI-N87 | 4.94 | |
| HER2 | SMCC-PEG4k | MMAE | NCI-N87 | 31.9 | |
| HER2 | SMCC-PEG10k | MMAE | NCI-N87 | 111.3 |
Table 2: Plasma Stability of ADCs with Different Linker Chemistries
The stability of the linker in plasma is a critical factor for the safety and efficacy of an ADC. Premature release of the payload can lead to off-target toxicity.
| Linker Chemistry | Stability Metric | Species | Result | Reference |
| Disulfide | % Intact ADC after 7 days | Human Plasma | ~50% | |
| Val-Cit-PAB (Peptide) | % Intact ADC after 7 days | Human Plasma | >95% | |
| Hydrazone | Half-life (t1/2) | Mouse Plasma | ~20-50 hours | |
| Thioether (from Maleimide) | % Intact ADC after 7 days | Rat Plasma | ~70% | |
| Mono-sulfone | % Intact ADC after 7 days | Rat Plasma | >90% |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of different crosslinkers. Below are generalized protocols for key experiments.
General Protocol for Antibody-Drug Conjugation using an NHS-Ester and Thiol-Reactive Crosslinker
This two-step protocol is applicable to SPDP-PEG36-NHS, MAL-PEG-NHS, and SMCC-PEG-NHS esters.
Materials:
-
Antibody solution (2-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.2-7.4)
-
Crosslinker (e.g., this compound) dissolved in an organic solvent (e.g., DMSO or DMF)
-
Thiol-containing payload
-
Reducing agent (e.g., DTT or TCEP), if reducing antibody disulfide bonds
-
Quenching reagent (e.g., Tris or glycine)
-
Purification system (e.g., size exclusion chromatography (SEC) or dialysis)
Procedure:
-
Antibody Preparation (if targeting native disulfides):
-
Partially reduce the antibody by adding a controlled molar excess of a reducing agent (e.g., TCEP) to expose free sulfhydryl groups.
-
Incubate for 1-2 hours at 37°C.
-
Remove the excess reducing agent by desalting or dialysis.
-
-
Conjugation to Primary Amines (for NHS ester reaction):
-
Adjust the pH of the antibody solution to 8.0-8.5.
-
Add a 5-20 fold molar excess of the NHS-ester containing crosslinker to the antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
(Optional) Quench the reaction by adding a final concentration of 50-100 mM Tris or glycine.
-
Remove excess crosslinker by desalting or dialysis.
-
-
Conjugation to Sulfhydryls (for SPDP or Maleimide reaction):
-
Add the thiol-containing payload to the maleimide- or SPDP-activated antibody. A typical molar excess of payload to antibody is 3-10 fold.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
(Optional for maleimide reactions) Quench any unreacted maleimide groups with an excess of cysteine or N-acetylcysteine.
-
-
Purification:
-
Purify the ADC from unreacted payload and linker by SEC or dialysis.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
Experimental Workflow for ADC Generation and Characterization
References
A Head-to-Head Comparison of SPDP-PEG36-NHS Ester and SMCC for Antibody Conjugation
For researchers, scientists, and drug development professionals navigating the critical choice of crosslinkers for antibody-drug conjugates (ADCs), this guide provides an objective comparison between two widely utilized heterobifunctional reagents: SPDP-PEG36-NHS ester and Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This analysis delves into their chemical properties, conjugation mechanisms, and the impact of their distinct characteristics on the performance of the resulting immunoconjugates, supported by available experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester (amine-reactive), Pyridyldithio (thiol-reactive) | N-hydroxysuccinimide (NHS) ester (amine-reactive), Maleimide (thiol-reactive) |
| Linker Type | Cleavable (disulfide bond) | Non-cleavable (thioether bond) |
| Spacer Arm | Long, hydrophilic Polyethylene Glycol (PEG) chain (36 units) | Shorter, hydrophobic cyclohexane-based spacer |
| Solubility | Generally water-soluble due to the PEG chain.[1] | Requires dissolution in an organic solvent (e.g., DMSO, DMF) before addition to aqueous reaction buffers.[2][3][4][5] |
| Bond Formed with Thiol | Disulfide bond | Stable thioether bond |
| Key Advantage | Introduces hydrophilicity, potentially reducing aggregation, and allows for drug release in a reducing environment. | Forms a highly stable conjugate, with the cyclohexane ring enhancing maleimide group stability. |
Mechanism of Action: A Tale of Two Chemistries
Both this compound and SMCC are heterobifunctional crosslinkers, meaning they possess two different reactive groups that enable the sequential conjugation of two different molecules, typically an antibody and a therapeutic payload. The initial step for both involves the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines, such as the lysine residues present on the surface of an antibody, to form a stable amide bond. This reaction is most efficient at a pH of 7-9.
The divergence in their mechanism lies in the second step of the conjugation:
This compound: The pyridyldithio group reacts with a sulfhydryl (thiol) group on the payload molecule. This reaction forms a disulfide bond and releases pyridine-2-thione, which can be quantified spectrophotometrically at 343 nm to monitor the reaction progress. The resulting disulfide linkage is susceptible to cleavage by reducing agents like dithiothreitol (DTT) or glutathione, the latter being present at higher concentrations inside cells, providing a mechanism for intracellular drug release.
SMCC: The maleimide group of SMCC reacts specifically with sulfhydryl groups at a slightly acidic to neutral pH (6.5-7.5) to form a stable, non-cleavable thioether bond. This covalent linkage is not readily broken within the cellular environment. Consequently, drug release from an SMCC-linked ADC relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.
Visualizing the Conjugation Pathways
Caption: Workflow for antibody conjugation using this compound.
Caption: Workflow for antibody conjugation using SMCC.
Performance Comparison: Stability, Pharmacokinetics, and Efficacy
Direct, side-by-side quantitative comparisons of this compound and SMCC are limited in publicly available literature. However, data from studies using similar linkers provide valuable insights into their performance characteristics.
Plasma Stability and Pharmacokinetics
The stability of the linker in circulation is a critical determinant of an ADC's therapeutic index. Premature release of the cytotoxic payload can lead to off-target toxicity.
| Parameter | ADC with SMCC-like Linker (Non-cleavable) | ADC with SPDP/SPDB-like Linker (Cleavable Disulfide) | Reference |
| Plasma Half-life (t1/2) | 10.4 days (for an SMCC-DM1 ADC) | 9.9 days (for a CX-DM1 ADC, noted for high stability comparable to SMCC) | |
| Clearance (CL) | 0.7 mL/h/kg (for an SMCC-DM1 ADC) | 0.7 mL/h/kg (for a CX-DM1 ADC) | |
| Area Under the Curve (AUC0→∞) | 14,370 h·mg/mL (for an SMCC-DM1 ADC) | 15,225 h·mg/mL (for a CX-DM1 ADC) | |
| Unconjugated Drug Exposure | Unconjugated drug AUC was independent of ADC exposure for ado-trastuzumab emtansine (stable SMCC linker). | Unconjugated drug AUC was also independent of ADC exposure for SAR3419 (cleavable SPDB linker). |
Note: The data for the cleavable linker in the first three rows is for a highly stable peptide linker (CX) compared to SMCC, not directly for an SPDP linker. However, it provides a benchmark for a stable linker's pharmacokinetic profile. The SPDB linker in the last row is a close analog of SPDP.
These data suggest that while SMCC linkers are inherently stable, well-designed cleavable linkers can also achieve comparable plasma stability. The observation that unconjugated drug exposure was not proportional to the ADC's exposure for both a stable SMCC linker and a cleavable SPDB linker highlights the complexity of ADC metabolism in vivo. The hydrophilicity imparted by the PEG chain in this compound may also influence the pharmacokinetic profile by reducing non-specific uptake and clearance.
In Vitro Cytotoxicity and Efficacy
The efficiency of drug release at the target site directly impacts the ADC's potency.
| Assay | ADC with SMCC Linker | ADC with Novel Peptide (CX) Linker | Reference |
| In Vitro Cytotoxicity | Less potent | Significantly improved cytotoxicity compared to the SMCC-DM1-based ADC. | |
| In Vivo Efficacy | Less active at a 15 mg/kg dose. | More active even at a 3 mg/kg dose. | |
| Preclinical Therapeutic Index (MTD/MED) | Lower | 50-fold higher preclinical therapeutic index. |
Note: This data compares SMCC to a novel peptide linker, not SPDP-PEG36-NHS. However, it demonstrates that the linker chemistry can have a profound impact on the therapeutic efficacy of an ADC, beyond just its stability.
The enhanced efficacy of the CX-linker ADC in this study, despite similar stability to the SMCC-ADC, suggests that the mechanism and efficiency of payload release at the tumor site are critical for therapeutic success. For SPDP-based ADCs, the efficiency of disulfide bond reduction in the intracellular environment would be a key determinant of its efficacy.
Experimental Protocols
General Antibody Preparation for Conjugation
-
Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), it must be purified. Dialyze the antibody against an amine-free buffer such as Phosphate Buffered Saline (PBS) at pH 7.2-7.4.
-
Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.
Conjugation Protocol for SPDP-PEG-NHS Ester (General)
This protocol is a general guideline and should be optimized for the specific antibody and payload.
-
Reagent Preparation: Equilibrate the SPDP-PEG-NHS ester vial to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the required amount in a water-miscible organic solvent like DMSO or DMF to prepare a stock solution (e.g., 20 mM).
-
Antibody Modification: Add the SPDP-PEG-NHS ester stock solution to the antibody solution. A 10- to 50-fold molar excess of the linker over the antibody is a common starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Purification: Remove excess, unreacted SPDP-PEG-NHS ester using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis, exchanging the buffer to one suitable for the subsequent thiol reaction (e.g., PBS, pH 7.2-7.5).
-
Payload Conjugation: Add the thiol-containing payload to the purified, SPDP-modified antibody. The molar ratio will depend on the desired drug-to-antibody ratio (DAR).
-
Final Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Final Purification: Purify the resulting ADC from excess payload and other reaction components using size-exclusion chromatography (SEC) or dialysis.
Conjugation Protocol for SMCC
-
Reagent Preparation: Equilibrate the SMCC vial to room temperature. Dissolve the required amount of SMCC in DMSO or DMF to create a stock solution (e.g., 10 mM) immediately before use. Do not store the stock solution.
-
Antibody Modification: Add the SMCC stock solution to the antibody solution (typically at a 10- to 20-fold molar excess). The final concentration of the organic solvent should be kept below 10% to maintain protein solubility.
-
Incubation: Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Purification of Modified Antibody: Remove unreacted SMCC using a desalting column equilibrated with a suitable conjugation buffer (e.g., PBS, pH 6.5-7.5).
-
Payload Conjugation: Add the thiol-containing payload to the purified maleimide-activated antibody.
-
Final Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be stopped by adding a thiol-containing reagent like cysteine or 2-mercaptoethanol to quench any unreacted maleimide groups.
-
Final Purification: Purify the ADC using SEC or dialysis.
Conclusion: Making the Right Choice
The selection between this compound and SMCC is a critical decision in ADC design that should be guided by the desired properties of the final conjugate.
Choose this compound when:
-
A cleavable linker is desired for intracellular drug release in a reducing environment.
-
Increased hydrophilicity of the final ADC is important to potentially reduce aggregation and improve pharmacokinetics.
-
A longer spacer arm is needed to overcome steric hindrance.
Choose SMCC when:
-
A highly stable, non-cleavable linker is required, with drug release dependent on antibody degradation.
-
The payload is sensitive to reducing agents.
-
A well-established and extensively used linker chemistry is preferred.
Ultimately, the optimal linker choice will depend on the specific antibody, payload, and the biological context of the intended application. Empirical testing and characterization of the resulting ADCs are essential to validate the performance of the chosen linker and to develop a safe and effective therapeutic.
References
SPDP-PEG36-NHS Ester vs. Traditional SPDP: A Comprehensive Comparison for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a crosslinker is a critical determinant in the successful development of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker not only connects the antibody to the payload but also profoundly influences the overall solubility, stability, and immunogenic profile of the final conjugate. This guide provides an in-depth comparison of the advanced SPDP-PEG36-NHS ester and the traditional N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), offering experimental insights to inform the selection process for your next bioconjugation project.
Executive Summary
This compound emerges as a superior alternative to traditional SPDP, primarily due to the incorporation of a hydrophilic 36-unit polyethylene glycol (PEG) spacer. This structural modification overcomes the inherent hydrophobicity of conventional SPDP, leading to significant improvements in the physicochemical and biological properties of the resulting bioconjugates. Key advantages of this compound include enhanced aqueous solubility, reduced aggregation, improved stability, and lower immunogenicity, all of which are critical for the development of safe and effective therapeutics.
Data Presentation: A Quantitative Comparison
While direct head-to-head quantitative data for every parameter is often proprietary or study-specific, the following tables summarize the expected and reported performance differences based on the known properties of PEGylated and non-PEGylated linkers.
Table 1: Physicochemical Properties
| Property | Traditional SPDP | This compound | Advantage of this compound |
| Solubility | Low aqueous solubility; requires organic co-solvents (e.g., DMSO, DMF)[1][2] | High aqueous solubility[3][4] | Eliminates the need for high concentrations of organic solvents, which can be detrimental to protein stability. |
| Hydrophobicity | High | Low | Reduces the propensity for aggregation and precipitation of the antibody-drug conjugate.[5] |
| Aggregation of Conjugate | Higher tendency to induce aggregation, especially at higher drug-to-antibody ratios (DAR). | Significantly lower tendency for aggregation. | Leads to more homogenous and stable ADC preparations, which is critical for manufacturing and clinical performance. |
| Molecular Weight | 312.36 g/mol | ~1969.33 g/mol | The larger size contributes to an increased hydrodynamic radius of the conjugate, potentially reducing renal clearance. |
Table 2: Biological Properties
| Property | Traditional SPDP | This compound | Advantage of this compound |
| Immunogenicity | Higher potential for eliciting an immune response against the linker and the modified protein. | Lower immunogenicity due to the "stealth" properties of the PEG chain, which can mask epitopes. | Reduced risk of anti-drug antibody (ADA) formation, which can impact efficacy and safety. |
| In Vivo Stability (Plasma) | Shorter half-life of the disulfide bond due to higher accessibility to reducing agents. | Longer half-life of the disulfide bond; the PEG chain provides steric hindrance, protecting the disulfide bond from premature cleavage. | Enhanced stability in circulation, leading to improved pharmacokinetic profiles and allowing more of the ADC to reach the target site. |
| Pharmacokinetics | More rapid clearance. | Prolonged circulation half-life. | Improved drug exposure at the target site and potentially reduced dosing frequency. |
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.
Protocol 1: General Antibody Conjugation
This protocol outlines the fundamental steps for conjugating an NHS-ester-containing linker to an antibody.
1. Antibody Preparation:
- Start with a purified antibody solution (e.g., >95% purity) at a concentration of 1-10 mg/mL.
- Buffer exchange the antibody into an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0. Buffers containing primary amines like Tris will compete with the antibody for reaction with the NHS ester.
2. Linker Preparation:
- Allow the SPDP or this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
- Prepare a stock solution of the linker in an anhydrous organic solvent (e.g., DMSO or DMF). For traditional SPDP, a higher concentration of organic solvent may be required for solubilization.
3. Conjugation Reaction:
- Add a calculated molar excess of the linker stock solution to the antibody solution. The optimal molar ratio should be determined empirically but typically ranges from 5 to 20-fold excess.
- Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
4. Purification of the Conjugate:
- Remove excess, unreacted linker and byproducts using a desalting column, dialysis, or tangential flow filtration (TFF) equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Comparative Solubility Assessment
Objective: To quantitatively compare the solubility of antibody conjugates prepared with traditional SPDP and this compound.
1. Conjugate Preparation:
- Prepare antibody conjugates with both linkers at varying drug-to-antibody ratios (DARs) as described in Protocol 1.
2. Solubility Measurement:
- Concentrate the purified conjugates to a high concentration (e.g., >20 mg/mL) using centrifugal filter units.
- Induce precipitation by adding a precipitating agent (e.g., ammonium sulfate) in increasing concentrations or by changing the buffer pH.
- Measure the protein concentration in the supernatant after centrifugation to determine the amount of soluble protein remaining.
- Alternatively, monitor for aggregation and precipitation over time at a set high concentration using dynamic light scattering (DLS) or size-exclusion chromatography (SEC).
Protocol 3: Plasma Stability Assay
Objective: To evaluate the stability of the disulfide bond in the linker when the ADC is incubated in plasma.
1. Incubation:
- Incubate the purified ADCs (prepared with both linkers) in human or mouse plasma at 37°C.
- Collect aliquots at various time points (e.g., 0, 6, 24, 48, and 72 hours).
2. Sample Processing:
- At each time point, capture the ADC from the plasma using an appropriate method, such as affinity chromatography with Protein A or an anti-idiotype antibody.
3. Analysis:
- Analyze the captured ADC using hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR. A decrease in DAR over time indicates cleavage of the linker and release of the drug.
Protocol 4: Immunogenicity Assessment
Objective: To assess the potential for an anti-drug antibody (ADA) response against the ADC.
1. In Vivo Study:
- Administer the ADCs prepared with both linkers to immunocompetent animals (e.g., mice or non-human primates).
- Collect serum samples at multiple time points post-administration.
2. ADA Detection:
- Use an enzyme-linked immunosorbent assay (ELISA) or a bridging assay on a platform like Meso Scale Discovery (MSD) to detect the presence of ADAs in the serum samples.
- The assay typically involves capturing the ADAs with the ADC coated on a plate and detecting the bound ADAs with a labeled version of the ADC.
Mandatory Visualizations
Chemical Structures and Reaction Scheme
Caption: Chemical structures of traditional SPDP and this compound, and a simplified reaction scheme.
Experimental Workflow for ADC Preparation and Characterization
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of Proteins Modified with SPDP-PEG36-NHS Ester
For researchers, scientists, and drug development professionals navigating the complexities of protein modification and analysis, the choice of crosslinking agent is a critical determinant of experimental success. This guide provides a comprehensive comparison of SPDP-PEG36-NHS ester with alternative crosslinkers, supported by experimental data and detailed protocols for mass spectrometry analysis.
This compound is a heterobifunctional crosslinker that has gained prominence in protein research, particularly in the development of antibody-drug conjugates (ADCs).[1][2][3] Its structure comprises three key components: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues), a pyridyldithiol (SPDP) group that targets sulfhydryl groups (e.g., cysteine residues), and a 36-unit polyethylene glycol (PEG) spacer.[1] This PEG linker enhances the solubility of the crosslinker and the resulting protein conjugate, a significant advantage over non-PEGylated counterparts like SPDP.[] The disulfide bond within the SPDP group is cleavable by reducing agents, facilitating the analysis of cross-linked products.
Performance Comparison with Alternative Crosslinkers
The selection of a crosslinker is dictated by the specific application and the desired analytical outcome. Here, we compare this compound with other commonly used crosslinkers in the context of mass spectrometry analysis.
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | BS3 (Bis(sulfosuccinimidyl) suberate) | DSSO (Disuccinimidyl sulfoxide) |
| Reactive Groups | NHS ester (amines), SPDP (sulfhydryls) | NHS ester (amines), Maleimide (sulfhydryls) | NHS ester (amines) | NHS ester (amines) |
| Functionality | Heterobifunctional | Heterobifunctional | Homobifunctional | Homobifunctional, MS-cleavable |
| Cleavability | Reducible disulfide bond | Thioether bond (non-cleavable) | Stable amide bond (non-cleavable) | Gas-phase cleavable (CID) |
| Spacer Arm Length | Long and flexible (PEG36) | Relatively short | Medium | Medium, with sulfoxide |
| Solubility | High (due to PEG) | Moderate | High (sulfonated) | Moderate |
| Mass Spec Analysis | Cleavage with reducing agents simplifies analysis of individual peptides. | Generates complex spectra of cross-linked peptides. | Generates complex spectra of cross-linked peptides. | MS/MS fragmentation simplifies identification of cross-linked peptides. |
| Ideal Applications | Antibody-drug conjugates, Reversible crosslinking | Stable conjugation for structural analysis | Probing protein-protein interactions | In vivo cross-linking, Structural proteomics |
Table 1: Comparison of this compound with Alternative Crosslinkers. This table summarizes the key features of this compound and compares them with other popular crosslinking agents used in mass spectrometry-based protein analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for protein modification with this compound and subsequent preparation for mass spectrometry analysis.
Protein Modification with this compound
This protocol outlines the steps for conjugating this compound to a protein containing both amine and sulfhydryl groups.
-
Reagent Preparation: Dissolve this compound in a water-miscible organic solvent such as DMSO to a stock concentration of 10-20 mM immediately before use.
-
Protein Preparation: Dissolve the protein in a suitable buffer at a pH of 7.2-8.0 (e.g., phosphate-buffered saline, PBS). The buffer should be free of primary amines and thiols.
-
Reaction: Add the this compound stock solution to the protein solution at a 10- to 20-fold molar excess. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Removal of Excess Reagent: Remove non-reacted crosslinker using a desalting column or dialysis.
In-Gel Tryptic Digestion for Mass Spectrometry
This protocol is for the digestion of the modified protein for subsequent peptide analysis by mass spectrometry.
-
SDS-PAGE: Separate the modified protein from unreacted protein and other components by SDS-PAGE.
-
Excision and Destaining: Excise the protein band of interest from the gel. Destain the gel piece with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate.
-
Reduction and Alkylation: Reduce the disulfide bonds within the protein by incubating the gel piece with dithiothreitol (DTT) at 56°C for 1 hour. Subsequently, alkylate the free sulfhydryl groups with iodoacetamide in the dark at room temperature for 45 minutes.
-
Digestion: Dehydrate the gel piece with acetonitrile and then rehydrate with a solution containing trypsin (e.g., 10-20 µg/mL in 50 mM ammonium bicarbonate). Incubate overnight at 37°C.
-
Peptide Extraction: Extract the peptides from the gel piece using a series of acetonitrile and formic acid washes. Pool the extracts and dry them in a vacuum centrifuge.
-
Sample Preparation for MS: Reconstitute the dried peptides in a solution of 0.1% formic acid in water for analysis by LC-MS/MS.
Mass Spectrometry Analysis and Data Interpretation
The analysis of proteins modified with this compound presents unique opportunities and challenges. The cleavable disulfide bond allows for the simplification of complex spectra.
Fragmentation Analysis
-
Collision-Induced Dissociation (CID): In CID, the peptide backbone is fragmented, producing b- and y-type ions. For peptides cross-linked with a non-cleavable linker, this results in a complex spectrum containing fragments from both peptides.
-
Electron Transfer Dissociation (ETD): ETD is particularly useful for analyzing peptides containing disulfide bonds. It preferentially cleaves the disulfide bond, allowing for the individual analysis of the two previously linked peptides. This simplifies the identification of the cross-linked species.
Database Searching
Specialized software is required for the analysis of mass spectrometry data from cross-linked proteins. These programs can account for the mass of the crosslinker and the presence of two peptide sequences in a single spectrum. For cleavable crosslinkers like this compound, a two-step search strategy can be employed. First, the data is searched for single peptides after in-silico or experimental cleavage of the crosslinker. The identified peptides are then used to guide the search for the intact cross-linked peptides.
Visualizing the Workflow
Signaling Pathways and Logical Relationships
The application of this compound is particularly relevant in the construction of ADCs, where the linker plays a crucial role in the targeted delivery and release of a cytotoxic drug.
References
A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers in Drug Delivery
For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.
The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload.[1] Its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window. The fundamental difference lies in their drug release strategy: cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[1] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.[1]
Mechanisms of Action: Two Distinct Payload Release Strategies
Cleavable and non-cleavable linkers employ fundamentally different mechanisms to release their cytotoxic payloads, which in turn influences their therapeutic activity and potential for off-target toxicity.
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[2] This controlled release is achieved through the incorporation of chemically or enzymatically labile bonds. Common cleavage strategies include:
-
Protease-sensitive linkers: These often contain dipeptide sequences, such as the widely used valine-citrulline (vc) motif, which are susceptible to cleavage by lysosomal proteases like cathepsin B, which are abundant in cancer cells.[3]
-
pH-sensitive linkers: These linkers, such as those containing a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Glutathione-sensitive linkers: These utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione than the bloodstream.
A key advantage of many cleavable linkers is their ability to induce a "bystander effect." This phenomenon occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells. This is particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen.
Mechanism of an ADC with a cleavable linker.
Non-Cleavable Linkers: Antibody Degradation-Dependent Release
Non-cleavable linkers are characterized by their high stability in circulation and lack a specific chemical trigger for payload release. Instead, the entire ADC is internalized by the target cell and trafficked to the lysosome. Within the lysosome, the antibody component is completely degraded by proteases, which liberates the payload still attached to the linker and a single amino acid residue from the antibody.
The resulting payload-linker-amino acid complex is often charged and less membrane-permeable, which significantly reduces the bystander effect. While this limits their efficacy against antigen-negative cells, it also contributes to their lower off-target toxicity, as the cytotoxic agent is primarily confined to the target cell.
Mechanism of an ADC with a non-cleavable linker.
Quantitative Performance Data
The choice between a cleavable and non-cleavable linker significantly influences the performance of an ADC. The following tables summarize quantitative data from various studies comparing the in vitro cytotoxicity, in vivo efficacy, and plasma stability of ADCs with these two linker types.
Table 1: In Vitro Cytotoxicity
The potency of an ADC is often assessed by its half-maximal inhibitory concentration (IC50) in cancer cell lines. Lower IC50 values indicate higher potency.
| ADC Construct | Linker Type | Payload | Target Antigen | Cell Line | IC50 (M) | Reference |
| Trastuzumab-vc-MMAE | Cleavable | MMAE | HER2 | BT-474 | Not explicitly stated | |
| Trastuzumab-mc-MMAF | Non-cleavable | MMAF | HER2 | BT-474 | ~1 x 10⁻¹¹ | |
| Trastuzumab-vc-MMAE | Cleavable | MMAE | HER2 | MCF-7 (Bystander) | Not explicitly stated | |
| Trastuzumab-mc-MMAF | Non-cleavable | MMAF | HER2 | MCF-7 (Bystander) | ~1 x 10⁻⁹ | |
| Anti-CD22-SPP-DM1 | Cleavable | DM1 | CD22 | WSU-DLCL2 | 0.03 nM | |
| Anti-CD22-MCC-DM1 | Non-cleavable | DM1 | CD22 | WSU-DLCL2 | 0.02 nM |
Note: Direct comparison of IC50 values can be influenced by the specific payload used (MMAE vs. DM1) and the drug-to-antibody ratio (DAR).
Table 2: In Vivo Efficacy
In vivo efficacy is typically evaluated in xenograft models, where tumor growth inhibition (TGI) is a key endpoint.
| ADC Construct | Linker Type | Payload | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Trastuzumab-vc-Linker-Payload | Cleavable | STING Agonist | SKOV3 Xenograft | 3 mg/kg (single dose) | Significant tumor regression | |
| Trastuzumab-non-cleavable-Linker-Payload | Non-cleavable | STING Agonist | SKOV3 Xenograft | 3 mg/kg (single dose) | Moderate tumor growth inhibition | |
| Anti-CD22-SPP-DM1 | Cleavable | DM1 | Ramos Xenograft | 2.5 mg/kg (single dose) | Tumor stasis | |
| Anti-CD22-MCC-DM1 | Non-cleavable | DM1 | Ramos Xenograft | 2.5 mg/kg (single dose) | Complete tumor regression |
Table 3: Pharmacokinetics
Pharmacokinetic parameters, such as clearance, provide insights into the stability and exposure of the ADC in the body.
| ADC Construct | Linker Type | Payload | Animal Model | Clearance (mL/day/kg) | Reference |
| Anti-CD22-SPP-DM1 | Cleavable | DM1 | Rat | 66.5 (ADC) | |
| Anti-CD22-MCC-DM1 | Non-cleavable | DM1 | Rat | 18.0 (ADC) | |
| Anti-CD22-MC-vc-PAB-MMAE | Cleavable | MMAE | Rat | 89.6 (ADC) | |
| Anti-CD22-MC-MMAF | Non-cleavable | MMAF | Rat | Not specified, but lower than cleavable |
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
ADC Treatment: Prepare serial dilutions of the ADCs (cleavable and non-cleavable), unconjugated antibody, and free payload in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the various drug concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plates for a duration that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Experimental workflow for an in vitro cytotoxicity assay.
Bystander Effect Assay
This assay evaluates the ability of an ADC's released payload to kill neighboring antigen-negative cells.
-
Cell Preparation: Label antigen-negative cells with a fluorescent marker (e.g., GFP) to distinguish them from antigen-positive cells.
-
Co-culture Seeding: Seed a co-culture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1 or 1:3) in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADCs.
-
Incubation: Incubate the plates for 72-120 hours.
-
Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the number of viable fluorescently labeled antigen-negative cells.
-
Data Analysis: Calculate the percentage of bystander cell killing by comparing the viability of the antigen-negative cells in the ADC-treated co-culture to those in untreated control wells. A bystander effect coefficient can be calculated to quantify the extent of bystander killing.
In Vivo Efficacy Study in Xenograft Models
This study assesses the anti-tumor activity of ADCs in a living organism.
-
Tumor Implantation: Subcutaneously implant a suspension of tumor cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Animal Randomization: Randomize mice into treatment groups (vehicle control, unconjugated antibody, cleavable ADC, non-cleavable ADC).
-
ADC Administration: Administer a single or multiple doses of the ADCs intravenously at a specified dosage.
-
Tumor Volume and Body Weight Measurement: Measure tumor volume and body weight two to three times per week.
-
Data Analysis: Plot the mean tumor volume for each group over time to assess tumor growth inhibition. Analyze statistical significance between treatment groups. Kaplan-Meier survival curves can also be generated.
Logical Relationships and Therapeutic Index
The choice of linker technology has a direct impact on the therapeutic index of an ADC, which is the balance between its efficacy and toxicity.
References
A Comparative Guide to the In Vivo Stability of SPDP-PEG36-NHS Ester Linkages
For researchers and professionals in drug development, the choice of a chemical linker is a critical determinant of a conjugate's therapeutic efficacy and safety profile. The SPDP-PEG36-NHS ester is a heterobifunctional crosslinker frequently employed in the creation of antibody-drug conjugates (ADCs) and other targeted therapies. Its design incorporates an N-hydroxysuccinimide (NHS) ester for stable reaction with primary amines, a long polyethylene glycol (PEG) spacer to enhance solubility, and a pyridyldithiol (SPDP) group for creating a reducible disulfide bond with sulfhydryls.[1][2][3] The stability of this disulfide linkage in vivo is paramount, as it governs the premature release of the payload in circulation versus its targeted release within the reducing environment of a cell.
This guide provides an objective comparison of SPDP-based linkages with common alternatives, supported by experimental data and detailed protocols for assessing in vivo stability.
Mechanism of SPDP-PEG-NHS Linkage and Cleavage
The SPDP-PEG-NHS ester facilitates conjugation in a two-step manner. First, the NHS ester forms a stable, covalent amide bond with a primary amine, such as a lysine residue on an antibody.[4] Subsequently, the 2-pyridyldithio group at the other end of the linker reacts with a sulfhydryl (thiol) group on a payload molecule, forming a disulfide bond and releasing pyridine-2-thione.[5] This disulfide bond is the key to the linker's "cleavable" nature. In vivo, the disulfide bond is relatively stable in the bloodstream but can be readily cleaved by reducing agents like glutathione, which is present in much higher concentrations inside cells than in the plasma. This differential stability is designed to ensure the payload remains attached in circulation and is released upon internalization into the target cell.
Comparison of Common Linker Chemistries
The choice of linker chemistry is a critical decision in the design of ADCs. Stability, release mechanism, and synthetic accessibility are key factors. While SPDP's disulfide linkage is a popular choice for reducible linkers, other chemistries offer distinct advantages and disadvantages.
| Linker Type | Reaction Chemistry | Cleavage Mechanism | In Vivo Stability Profile | Advantages | Disadvantages |
| SPDP (Disulfide) | NHS ester reacts with amines; Pyridyldithiol reacts with thiols. | Reducible: Cleaved by reducing agents (e.g., Glutathione) in the high-GSH intracellular environment. | Moderate. Generally stable in plasma but susceptible to thiol-disulfide exchange. | Well-established chemistry. Intracellular release mechanism. | Potential for premature drug release in circulation via exchange with serum thiols (e.g., albumin). |
| Maleimide | Maleimide undergoes Michael addition with thiols (cysteine). | Non-Cleavable (Thioether) or Cleavable (with trigger) . The thioether bond itself is stable. | High (as thioether). However, the classic maleimide-thiol adduct can undergo a retro-Michael reaction, leading to payload loss. | High thiol specificity and reactivity. Can be engineered for enhanced stability (e.g., self-hydrolyzing maleimides). | Susceptible to retro-Michael reaction, leading to instability. Can exchange with endogenous thiols like albumin. |
| Click Chemistry (e.g., Azide-Alkyne) | Copper-catalyzed or strain-promoted cycloaddition between an azide and an alkyne. | Non-Cleavable (Triazole) . The resulting triazole ring is highly stable. | Very High. The triazole linkage is metabolically inert and not subject to cleavage under physiological conditions. | Bioorthogonal reaction with high efficiency and specificity. Creates a highly stable bond. | Requires introduction of non-native azide or alkyne handles. The linker itself is non-cleavable, relying on antibody degradation for payload release. |
| Enzymatic Ligation (e.g., Sortase A) | Site-specific ligation catalyzed by an enzyme (e.g., Sortase A, Transglutaminase). | Non-Cleavable or Cleavable (with trigger) . The peptide bond formed is stable. | Very High. Produces a homogenous product with a stable linkage. | Site-specific conjugation leads to a homogenous drug-to-antibody ratio (DAR). High stability. | Requires specific enzyme recognition sequences to be engineered into the antibody. More complex process. |
Experimental Protocol: Assessing In Vivo Linker Stability
To quantitatively assess the in vivo stability of an ADC linked with this compound, a pharmacokinetic (PK) study in an animal model is essential. The primary goal is to measure the change in the drug-to-antibody ratio (DAR) over time in plasma. A decrease in DAR indicates linker cleavage and premature payload release.
Materials:
-
Test Article: Purified and characterized ADC (e.g., Trastuzumab-SPDP-PEG36-MMAE).
-
Animal Model: Immunocompromised mice (e.g., SCID or NSG mice), typically 6-8 weeks old.
-
Reagents: PBS, plasma collection tubes (e.g., K2-EDTA), protein quantitation assay reagents, ELISA reagents (capture/detection antibodies), LC-MS/MS reagents (solvents, standards for free payload).
Methodology:
-
Dosing and Sample Collection:
-
Administer a single intravenous (IV) dose of the ADC to a cohort of mice (e.g., 5 mg/kg).
-
Collect blood samples (~50-100 µL) via tail vein or retro-orbital bleed at predetermined time points (e.g., 10 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr).
-
Process blood to collect plasma by centrifugation and store at -80°C until analysis.
-
-
Quantification of Total Antibody:
-
Use a validated enzyme-linked immunosorbent assay (ELISA) to measure the concentration of total antibody (both conjugated and unconjugated) in the plasma samples.
-
This typically involves capturing the antibody with an antigen-coated plate and detecting with a secondary antibody.
-
-
Quantification of Antibody-Conjugated Payload:
-
Employ a "bottom-up" liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.
-
Immunocapture the ADC from plasma using an anti-antibody affinity resin.
-
Elute and then enzymatically digest the captured ADC to release the payload or a signature peptide containing the linker-payload.
-
Quantify the amount of released, linker-bound payload via LC-MS/MS against a standard curve. This value represents the amount of intact, conjugated drug.
-
-
Data Analysis and DAR Calculation:
-
Calculate the molar concentrations of the total antibody (from ELISA) and the antibody-conjugated payload (from LC-MS/MS) at each time point.
-
Determine the average DAR at each time point using the formula: DAR(t) = [Molar Concentration of Conjugated Payload] / [Molar Concentration of Total Antibody]
-
Plot the DAR as a function of time. The slope of this curve indicates the rate of payload deconjugation and thus the in vivo stability of the linker.
-
Quantitative Stability Data
Direct in vivo half-life data for the this compound linkage specifically is not broadly published, as stability is highly dependent on the antibody, payload, and biological system. However, comparative data from studies on disulfide and maleimide-based linkers provide valuable context.
| Linker Type | Conjugate/System | Stability Metric | Result | Reference |
| Maleimide (SMCC) | Kadcyla (T-DM1) in mice | DAR Decrease | 29% decrease in DAR after 7 days | |
| Maleimide (SMCC) | Generic ADC in mice plasma | Linker Degradation | Degraded to 38% after 120 hours | |
| Dipeptide (Val-Ala) | Small Molecule-Drug Conjugate in mouse serum | Half-life (t½) | > 96 hours | |
| Dipeptide (Val-Cit) | Small Molecule-Drug Conjugate in mouse serum | Half-life (t½) | > 96 hours | |
| Dipeptide (Val-Lys) | Small Molecule-Drug Conjugate in mouse serum | Half-life (t½) | ~ 2.5 hours | |
| Dipeptide (Val-Cit) | cAC10-vc-MMAE in mice | Drug/mAb Ratio | Remained stable for over 6 days |
Note: This table illustrates the range of stabilities observed with different linker chemistries. Disulfide linkers like SPDP are expected to show cleavage over time, with half-lives influenced by their specific chemical structure and susceptibility to thiol exchange.
Decision Guide for Linker Selection
Choosing the optimal linker requires balancing the need for stability in circulation with an efficient release mechanism at the target site. This decision tree outlines key considerations for researchers.
References
A Comparative Guide to the Characterization of Antibody-Drug Conjugates Utilizing SPDP-PEG36-NHS Ester
This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) synthesized with the SPDP-PEG36-NHS ester linker against other common linker technologies. It is intended for researchers, scientists, and drug development professionals, offering objective, data-driven insights into the performance and characterization of these complex biotherapeutics. The guide summarizes key quantitative data in structured tables, details essential experimental protocols, and provides visual representations of critical workflows and concepts.
Introduction to this compound in ADCs
The linker is a critical component of an ADC, bridging the monoclonal antibody (mAb) to the cytotoxic payload.[1] Its properties significantly influence the ADC's stability, pharmacokinetics, efficacy, and toxicity.[1] this compound is a heterobifunctional crosslinker featuring a long polyethylene glycol (PEG) chain. This linker is categorized as cleavable due to the presence of a disulfide bond, which can be reduced in the intracellular environment to release the payload.[2][3]
The N-hydroxysuccinimide (NHS) ester end of the molecule reacts with primary amines, such as the lysine residues on the surface of an antibody, to form stable amide bonds.[3] The succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group reacts with sulfhydryl groups, which can be introduced into the payload. The incorporation of a 36-unit PEG spacer enhances the hydrophilicity of the linker, which can help to mitigate aggregation issues associated with hydrophobic payloads and improve the overall solubility and pharmacokinetic properties of the resulting ADC.
Comparative Data Presentation
The selection of a linker has a profound impact on the key characteristics of an ADC. The following tables provide a comparative summary of quantitative data for ADCs prepared with different linker technologies, focusing on the drug-to-antibody ratio (DAR), aggregation propensity, and in vitro cytotoxicity.
Table 1: Comparison of Drug-to-Antibody Ratio (DAR) and Aggregation for Different Linker Types
| Linker Type | Conjugation Chemistry | Typical Average DAR | % Aggregation | Reference(s) |
| SPDP-PEG-NHS Ester | Lysine Amidation | 2 - 8 | Generally low due to hydrophilic PEG spacer | |
| SMCC (non-cleavable) | Lysine Amidation | 3 - 4 | Can increase with higher DAR and hydrophobic payloads | |
| Valine-Citrulline-PABC (cleavable) | Cysteine Alkylation (via maleimide) | ~4 (can be up to 8) | Up to 80% with hydrophobic payloads | |
| Glucuronide-PEG (cleavable) | Site-specific | 2 - 4 | <5% | |
| Exo-linker (cleavable) | Site-specific | Up to 10 | <1% |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| Linker Type | Payload | Target Cell Line | IC50 | Reference(s) |
| Disulfide (e.g., SPDP-based) | DM1 | Various | Dependent on payload potency and DAR | |
| Valine-Citrulline | MMAE | SKBR3 | 14.3 pmol/L | |
| β-Galactosidase-cleavable | MMAE | SKBR3 | 8.8 pmol/L | |
| SMCC (non-cleavable) | DM1 | Various | Generally potent, but no bystander effect | |
| CX-Linker (triglycyl peptide) | DM1 | HER2+ cells | Lower than SMCC-DM1 ADC |
Experimental Protocols
Accurate and reproducible characterization of ADCs is crucial for their development. The following are detailed protocols for key experiments cited in this guide.
Synthesis of an ADC using this compound
This protocol outlines the general steps for conjugating a cytotoxic payload to an antibody using the this compound linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
This compound dissolved in a water-miscible organic solvent (e.g., DMSO)
-
Thiolated cytotoxic payload
-
Reducing agent (e.g., DTT) for disulfide-based payload activation (if necessary)
-
Reaction buffers (e.g., PBS)
-
Quenching reagent (e.g., Tris or lysine)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 1-10 mg/mL in the reaction buffer.
-
Linker-Antibody Conjugation:
-
Add a molar excess of the this compound solution to the antibody solution. The molar ratio will depend on the desired DAR and should be optimized.
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing.
-
-
Purification of Antibody-Linker Intermediate:
-
Remove excess, unreacted linker by SEC or dialysis against the reaction buffer.
-
-
Payload Activation (if applicable):
-
If the payload has a protected thiol group, deprotect it according to the manufacturer's instructions.
-
-
Conjugation of Payload to Antibody-Linker Intermediate:
-
Add the thiolated payload to the purified antibody-linker intermediate.
-
Incubate the reaction mixture at room temperature for 2-16 hours.
-
-
Purification of the Final ADC:
-
Purify the ADC from unreacted payload and other small molecules using SEC.
-
The final ADC should be buffer-exchanged into a formulation buffer suitable for storage.
-
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs.
Materials:
-
HIC-HPLC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatographic Separation:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the different drug-loaded species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes).
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different drug-loaded species (DAR 0, 2, 4, 6, 8, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of each species) / 100
-
Assessment of ADC Aggregation by Size-Exclusion Chromatography (SEC-HPLC)
SEC-HPLC is used to separate molecules based on their size and is the primary method for quantifying aggregates in ADC preparations.
Materials:
-
SEC-HPLC column (e.g., Agilent AdvanceBio SEC)
-
HPLC system with a UV detector
-
Mobile Phase: A physiological buffer (e.g., 150 mM sodium phosphate, pH 7.0)
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Chromatographic Separation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate.
-
Inject the ADC sample.
-
Elute the sample isocratically.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to high molecular weight species (aggregates), the main monomer peak, and any low molecular weight fragments.
-
Calculate the percentage of aggregate as: % Aggregate = (Area of Aggregate Peaks / Total Area of all Peaks) * 100
-
In Vitro Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
Materials:
-
Target cancer cell line and a control cell line (antigen-negative)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC samples and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions.
-
Incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes and concepts described in this guide.
References
SPDP-PEG36-NHS Ester: A Comprehensive Literature Review for Drug Development
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of effective bioconjugates, particularly antibody-drug conjugates (ADCs). This guide provides a detailed review of the applications of SPDP-PEG36-NHS ester, a heterobifunctional crosslinker, and compares its characteristics with other common linkers, supported by experimental data and protocols.
This compound is a versatile crosslinking reagent used in bioconjugation to connect molecules, most notably in the development of ADCs.[1][2] It features three key components: an N-hydroxysuccinimide (NHS) ester, a polyethylene glycol (PEG) spacer, and a pyridyldithiol (SPDP) group. The NHS ester reacts with primary amines, such as those on the lysine residues of antibodies, while the SPDP group reacts with sulfhydryl (thiol) groups.[3] The long PEG36 chain is a distinguishing feature, offering increased hydrophilicity and a significant spacer length, which can be advantageous in overcoming steric hindrance and improving the solubility of the final conjugate.[4]
Comparison with Alternative Linkers
The performance of an ADC is significantly influenced by the nature of its linker. This compound is a cleavable linker, a class of linkers that are designed to release their payload under specific physiological conditions. The disulfide bond within the SPDP group is susceptible to cleavage in the reducing environment of the cell, particularly due to the high concentration of glutathione.[5] This targeted release mechanism is a key advantage of cleavable linkers.
In contrast, non-cleavable linkers, such as those formed using SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), result in the drug being released only after the complete degradation of the antibody in the lysosome. While this can lead to a more stable ADC in circulation, the release of the drug with an attached amino acid residue can sometimes impact its potency.
The inclusion of a long PEG chain, as in this compound, addresses the hydrophobicity often associated with cytotoxic payloads. This increased hydrophilicity can reduce the tendency for aggregation and improve the pharmacokinetic profile of the ADC.
Quantitative Performance Data
While direct head-to-head comparative studies with extensive quantitative data for this compound against other specific linkers are not abundant in the readily available literature, the principles of its components allow for an informed comparison. The following table summarizes expected performance characteristics based on the properties of SPDP and PEG moieties.
| Performance Metric | This compound | SMCC-PEG-NHS Ester (Non-cleavable) | Notes |
| Linker Class | Cleavable (Disulfide) | Non-cleavable (Thioether) | Cleavage of SPDP is redox-sensitive. |
| Release Mechanism | Intracellular reduction (e.g., by glutathione) | Lysosomal degradation of the antibody | SPDP allows for intracellular drug release. |
| Payload Form | Unmodified drug | Drug-linker-amino acid adduct | Release of the native drug can be advantageous for efficacy. |
| Hydrophilicity | High (due to PEG36) | Moderate to High (depending on PEG length) | Increased hydrophilicity can improve solubility and pharmacokinetics. |
| Drug-to-Antibody Ratio (DAR) | Controllable | Controllable | DAR is a critical parameter for ADC efficacy and safety. |
| In vivo Stability | Moderate | High | The disulfide bond in SPDP is designed to be cleaved intracellularly, which may lead to some premature release in circulation. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of bioconjugates using this compound.
General Protocol for Antibody Conjugation
-
Antibody Preparation: The antibody is typically prepared in a phosphate-buffered saline (PBS) solution at a pH of 7.2-8.0. It is essential that the buffer does not contain primary amines (e.g., Tris) that would compete with the NHS ester reaction.
-
Linker Preparation: this compound is dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) immediately before use.
-
Conjugation Reaction: A molar excess of the dissolved linker is added to the antibody solution. The reaction is typically incubated for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: The resulting ADC is purified from excess linker and other reagents using size-exclusion chromatography (SEC) or dialysis.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined by several methods:
-
UV-Vis Spectroscopy: By measuring the absorbance of the ADC at two different wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the drug), the concentrations of the antibody and the drug can be determined, and the DAR calculated.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species with different numbers of conjugated drugs based on their hydrophobicity. The weighted average of the peak areas can be used to calculate the average DAR.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise determination of the different drug-loaded species and the average DAR.
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflow for ADC synthesis and the intracellular processing of an ADC with a cleavable SPDP linker.
In a recent study by Luo et al. (2025), this compound was utilized in the development of a modular platform for therapeutic drug delivery. This work highlights the utility of this linker in constructing complex bioconjugates for targeted therapies.
Conclusion
This compound offers a compelling combination of features for the development of advanced bioconjugates. Its cleavable disulfide bond allows for targeted drug release in the intracellular environment, while the long, hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of the resulting conjugate. The choice of linker is a critical decision in drug development, and a thorough understanding of the properties of reagents like this compound is essential for the design of safe and effective targeted therapies. Further head-to-head studies with comprehensive quantitative data will be invaluable in solidifying its position relative to other advanced linker technologies.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
case studies of successful bioconjugation with SPDP-PEG36-NHS ester
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision in the successful development of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker connecting the biological macromolecule to a payload, such as a cytotoxic drug, profoundly influences the stability, efficacy, and therapeutic index of the final product. This guide provides an objective comparison of SPDP-PEG36-NHS ester, a heterobifunctional crosslinker, with other common alternatives, supported by experimental data and detailed protocols.
This compound is a popular crosslinker featuring an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines, and a pyridyldithio group (SPDP), which reacts with sulfhydryl groups. A key feature of this linker is the disulfide bond within the SPDP group, which is cleavable under reducing conditions, such as those found within the intracellular environment. The long polyethylene glycol (PEG) chain (36 units) enhances the solubility and reduces the immunogenicity of the resulting conjugate.
Comparison with Alternative Linkers
The performance of this compound is often benchmarked against other crosslinkers, such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), a non-cleavable linker. The choice between a cleavable and a non-cleavable linker is a crucial determinant of an ADC's mechanism of action and overall performance.[1]
Key Differentiators:
-
Cleavability: this compound contains a disulfide bond designed to be cleaved by intracellular reducing agents like glutathione.[2][3] This allows for the specific release of the payload inside the target cell. In contrast, SMCC forms a stable thioether bond, and the release of the payload relies on the complete degradation of the antibody backbone in the lysosome.[1]
-
Bystander Effect: The payload released from a cleavable linker like this compound can potentially diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect. Non-cleavable linkers generally do not induce a significant bystander effect as the released payload-linker-amino acid complex is often charged and membrane-impermeable.
-
In Vivo Stability: The stability of the linker in systemic circulation is paramount to minimize off-target toxicity. While non-cleavable linkers like SMCC are generally considered more stable in plasma, the stability of disulfide-based linkers can be modulated. For instance, steric hindrance around the disulfide bond can increase plasma stability. A study comparing different disulfide linkers on a trastuzumab ADC showed that the least sterically hindered linker, SPDP-DM1, was completely cleared from mouse serum within seven days, whereas a more hindered disulfide linker showed that 70% of the drug remained conjugated after the same period.[1]
Quantitative Performance Data
The following tables summarize key performance indicators for ADCs constructed with different linkers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Cytotoxicity of Trastuzumab-MMAE ADCs
| Linker Chemistry | Cell Line (HER2+) | IC50 (nmol/L) | Reference |
| Val-Cit (cleavable peptide) | SK-BR-3 | 0.04 - 0.12 (DAR 1-4) | |
| SPDP (cleavable disulfide) | SK-BR-3 | Data Not Available in Searched Literature | |
| SMCC (non-cleavable) | SK-BR-3 | Data Not Available in Searched Literature |
Note: While specific head-to-head IC50 data for SPDP-PEG36-NHS on Trastuzumab-MMAE was not found in the provided search results, the data for the Val-Cit linker provides a benchmark for a cleavable linker system.
Table 2: In Vivo Stability of Different ADC Linkers
| Linker Type | ADC Model | Species | Stability Metric (% intact ADC after 7 days) | Reference |
| Disulfide (less hindered, e.g., SPDP) | Trastuzumab-DM1 | Mouse | 0% | |
| Disulfide (more hindered) | Trastuzumab-DM4 | Mouse | ~70% | |
| Val-Cit (cleavable peptide) | Anti-CD22-MMAE | Mouse | >50% (drug remaining) | |
| SMCC (non-cleavable) | Trastuzumab-DM1 | Mouse | ~70% |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for key experiments in the development and characterization of ADCs using this compound.
Protocol 1: General Antibody-Drug Conjugation with this compound
This protocol outlines the steps for conjugating a drug to an antibody via lysine residues.
Materials:
-
Antibody solution (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound dissolved in a water-miscible organic solvent (e.g., DMSO or DMF)
-
Drug molecule with a free sulfhydryl group
-
Reducing agent (e.g., DTT or TCEP)
-
Quenching buffer (e.g., Tris buffer)
-
Desalting columns
Procedure:
-
Antibody Modification:
-
Dissolve the antibody in PBS buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Add a molar excess of the this compound solution to the antibody solution. The exact molar ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Purification:
-
Remove excess crosslinker and byproducts using a desalting column equilibrated with PBS.
-
-
Drug Conjugation:
-
Add the sulfhydryl-containing drug to the purified SPDP-modified antibody.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Final Purification:
-
Quench any unreacted maleimide groups with a suitable quenching agent.
-
Purify the final ADC using a desalting column or size-exclusion chromatography to remove unconjugated drug and other impurities.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using several methods.
UV-Vis Spectroscopy:
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.
-
Calculate the concentrations of the antibody and the drug using their respective extinction coefficients.
-
The DAR is the molar ratio of the drug to the antibody.
Mass Spectrometry:
-
Analyze the intact ADC using a high-resolution mass spectrometer.
-
The mass difference between the unconjugated antibody and the ADC, divided by the mass of the drug-linker moiety, will give the number of conjugated drugs.
-
Deconvolution of the mass spectrum will show the distribution of different DAR species.
Protocol 3: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC linker in plasma.
Procedure:
-
Incubate the ADC in plasma (e.g., human, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC and released payload. This can be done by:
-
ELISA: To measure the concentration of total antibody and antibody-conjugated drug.
-
LC-MS: To determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.
-
Visualizing Experimental Workflows
To better illustrate the processes involved in ADC development, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of SPDP-PEG36-NHS Ester: A Step-by-Step Guide for Laboratory Personnel
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of SPDP-PEG36-NHS ester is critical for maintaining laboratory safety and ensuring environmental compliance. This heterobifunctional crosslinker, while invaluable in bioconjugation and the development of antibody-drug conjugates (ADCs), contains reactive functional groups that necessitate a cautious and informed approach to its waste management. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, consolidating information from safety data sheets of similar compounds and general chemical waste guidelines.
Immediate Safety Considerations
Before initiating any disposal procedures, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for this compound. While this guide provides a comprehensive overview, the SDS remains the primary document for safety and compliance.
Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound waste:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemical-resistant gloves. |
| Body Protection | A fully-buttoned laboratory coat. |
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.
Understanding the Chemical Hazards
This compound possesses three key components that dictate its disposal protocol:
-
N-hydroxysuccinimide (NHS) ester: This is a reactive group susceptible to hydrolysis. While this reactivity is useful in conjugation, it also means the compound can react with moisture in the environment or with other chemicals in a waste stream if not handled correctly.[1][2]
-
Pyridyldithiol (SPDP): The pyridyldithiol group contains a disulfide bond and a pyridine ring. Pyridine and its derivatives are generally treated as hazardous waste.[3][4][5]
-
Polyethylene Glycol (PEG) Linker: The PEG component is generally considered to be of low toxicity and is biodegradable. However, its presence does not negate the hazards associated with the reactive NHS ester and pyridyldithiol moieties.
Step-by-Step Disposal Protocol
Given the reactive nature of this compound, a two-step chemical quenching process is recommended prior to collection as hazardous waste. This approach neutralizes the most reactive functional groups, rendering the waste safer to handle and store.
Step 1: Quenching of the NHS Ester (Hydrolysis)
The primary goal of this step is to hydrolyze the reactive NHS ester to a more stable carboxylic acid.
-
For Solid Waste: In a designated chemical fume hood, prepare a 1 M solution of a mild, non-nucleophilic base such as sodium bicarbonate (NaHCO₃) in water. For every 1 mg of solid this compound waste, carefully add 1 mL of the 1 M sodium bicarbonate solution.
-
For Solutions in Organic Solvents (e.g., DMSO, DMF): The aqueous sodium bicarbonate solution should be added in a volume at least 10 times greater than the volume of the organic solvent.
-
Procedure: Stir the resulting mixture at room temperature for a minimum of 4 hours to ensure complete hydrolysis of the NHS ester.
Step 2: Reduction of the Disulfide Bond
Following the hydrolysis of the NHS ester, the disulfide bond within the SPDP group should be cleaved to further reduce its reactivity.
-
Procedure: To the solution from Step 1, add a sufficient amount of a reducing agent such as dithiothreitol (DTT) to achieve a final concentration of approximately 100 mM. Continue to stir the mixture at room temperature for an additional 1-2 hours. This will reduce the disulfide bond to free thiols.
Step 3: Collection and Final Disposal
After the chemical quenching process is complete, the resulting solution must be disposed of as hazardous chemical waste.
-
Container: Transfer the treated waste solution to a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical nature of the waste.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of its contents, including the name of the original compound (this compound) and the quenching agents used (e.g., "Treated with Sodium Bicarbonate and DTT").
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never pour the treated or untreated waste down the drain.
Disposal Workflow Diagram
References
Essential Safety and Operational Guide for Handling SPDP-PEG36-NHS Ester
For researchers, scientists, and drug development professionals, the proper handling of reagents like SPDP-PEG36-NHS ester is paramount for both experimental success and laboratory safety. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for this compound, a heterobifunctional crosslinker widely used in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).
Chemical and Physical Properties
This compound is a valuable tool in bioconjugation due to its specific reactive groups and the hydrophilic polyethylene glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, while the pyridyldithio group reacts with sulfhydryls to form a cleavable disulfide bond. The PEG linker enhances the solubility of the resulting conjugates.
Below is a summary of its key quantitative properties:
| Property | Value | Citations |
| Molecular Weight | ~1969.33 g/mol | [1][2] |
| Chemical Formula | C₈₇H₁₆₁N₃O₄₁S₂ | [1][2] |
| Purity | >92% | [3] |
| Solubility | Methylene chloride, Acetonitrile, DMAC, DMSO | |
| Storage Conditions | -20°C, under inert atmosphere, protected from moisture and light. |
Personal Protective Equipment (PPE) Workflow
Adherence to a strict PPE protocol is the first line of defense against accidental exposure. The following workflow outlines the necessary PPE for handling this compound from preparation to disposal.
Experimental Protocol: General Procedure for Protein-Peptide Conjugation
This protocol provides a general methodology for conjugating a peptide containing a free sulfhydryl group to a protein with available primary amine groups using this compound.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Peptide solution with a free sulfhydryl group
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Preparation of this compound Solution:
-
Bring the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of the crosslinker in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). Do not store the stock solution.
-
-
Modification of the Protein with this compound:
-
Add a 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Remove the excess, unreacted crosslinker using a desalting column equilibrated with the reaction buffer.
-
-
Conjugation of the Modified Protein with the Sulfhydryl-Containing Peptide:
-
Add the sulfhydryl-containing peptide to the solution of the purified, modified protein.
-
Incubate for 1-2 hours at room temperature. The reaction progress can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
-
Quenching and Purification:
-
If desired, the disulfide bond can be cleaved using a reducing agent like Dithiothreitol (DTT).
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted peptide and other byproducts.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to ensure laboratory and environmental safety. The primary strategy involves quenching the reactive NHS ester and reducing the disulfide bond.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
